molecular formula C13H14ClNO B067328 (4-Phenoxyphenyl)methanamine hydrochloride CAS No. 169944-04-1

(4-Phenoxyphenyl)methanamine hydrochloride

Cat. No.: B067328
CAS No.: 169944-04-1
M. Wt: 235.71 g/mol
InChI Key: VHCSCKHIGGFTHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Phenoxyphenyl)methanamine hydrochloride is a useful research compound. Its molecular formula is C13H14ClNO and its molecular weight is 235.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-phenoxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO.ClH/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12;/h1-9H,10,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCSCKHIGGFTHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10624478
Record name 1-(4-Phenoxyphenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169944-04-1
Record name 1-(4-Phenoxyphenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(4-Phenoxyphenyl)methanamine Hydrochloride: A Comprehensive Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(4-Phenoxyphenyl)methanamine hydrochloride is a versatile primary amine building block possessing a diaryl ether scaffold, a motif of significant interest in medicinal chemistry. Its structural features—a nucleophilic aminomethyl group, a flexible ether linkage, and a biphenyl-like architecture—make it an attractive starting point for the synthesis of novel chemical entities targeting a range of biological pathways. This in-depth technical guide provides a comprehensive overview of the essential physicochemical properties, synthetic routes, chemical reactivity, and analytical characterization of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document consolidates critical data and field-proven insights to facilitate its effective use in modern therapeutic discovery programs.

Strategic Value in Medicinal Chemistry

The design of novel therapeutics often relies on scaffolds that provide a balance of structural rigidity and conformational flexibility, enabling precise interactions with biological targets. The 4-phenoxybenzylamine framework is exemplary in this regard. The ether linkage allows for low-energy rotational freedom between the two phenyl rings, permitting the molecule to adapt its conformation within a binding pocket. The terminal primary amine serves as a crucial chemical handle for diversification, allowing for the introduction of various functional groups through well-established reactions such as amide bond formation, alkylation, and reductive amination. The hydrochloride salt form confers improved aqueous solubility and crystallinity, enhancing its handling properties for both synthesis and biological screening. Understanding the fundamental properties of this compound is therefore the first step toward unlocking its potential in a drug discovery pipeline.

Core Physicochemical Properties

A compound's physical and chemical characteristics are the bedrock upon which its application is built. These parameters govern solubility, stability, reactivity, and formulation potential. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 169944-04-1[1]
Molecular Formula C₁₃H₁₄ClNO[1]
Molecular Weight 235.71 g/mol [1]
Appearance White to off-white solid
Melting Point 218 - 222 °C
Solubility Soluble in water. Soluble in polar organic solvents like DMSO and methanol.[2]
pKa (Predicted) ~9.1

Expert Insight: The melting point of 218-222 °C indicates a crystalline solid with good thermal stability. The aqueous solubility imparted by the hydrochloride salt is a significant advantage for biological assays, which are often conducted in aqueous buffer systems. The predicted pKa of ~9.1 is typical for a primary benzylic amine, suggesting that at physiological pH (7.4), the compound will exist predominantly in its protonated, cationic form (R-NH₃⁺). This is a critical consideration for predicting drug-receptor interactions, cell permeability, and off-target activity.

Synthesis and Reactivity Profile

Recommended Synthetic Workflow: Reductive Amination

The most direct and efficient synthesis of (4-Phenoxyphenyl)methanamine is the reductive amination of the corresponding aldehyde, 4-phenoxybenzaldehyde, using ammonia as the nitrogen source. This one-pot procedure involves the in-situ formation of an imine intermediate, which is then reduced to the primary amine. Subsequent treatment with hydrochloric acid yields the target hydrochloride salt.

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol:

  • Reaction Setup: To a solution of 4-phenoxybenzaldehyde (1.0 eq) in methanol (5-10 mL per gram of aldehyde), add ammonium chloride (1.5 eq).

  • Imine Formation: Add a 7 M solution of ammonia in methanol until the pH of the reaction mixture is ~8-9. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: To the stirring solution, add sodium cyanoborohydride (NaBH₃CN) (1.2 eq) portion-wise. Causality: NaBH₃CN is the reducing agent of choice because it is mild enough to selectively reduce the protonated imine intermediate without significantly reducing the starting aldehyde, thus maximizing the yield of the desired amine.

  • Reaction Monitoring & Work-up: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 12-24 hours). Once complete, carefully quench the reaction by adding 1 M aqueous HCl to decompose any remaining reducing agent. Adjust the pH to >10 with aqueous NaOH.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude free base, (4-Phenoxyphenyl)methanamine.

  • Salt Formation & Purification: Dissolve the crude amine in a minimal amount of diethyl ether or ethyl acetate. Add a solution of 2 M HCl in diethyl ether dropwise with vigorous stirring. The this compound will precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration, wash the filter cake with cold diethyl ether, and dry under vacuum to yield the purified product.

Self-Validating System: The identity and purity of the final compound must be confirmed by the analytical methods described in Section 5. The melting point of the product should be sharp and fall within the range specified in Section 2.

Chemical Reactivity

The synthetic utility of this compound stems from the reactivity of its primary amine. This functional group is a potent nucleophile (in its free base form) and can participate in a wide array of bond-forming reactions.

G cluster_reactions Key Derivatization Reactions Core (4-Phenoxyphenyl)methanamine Amide Amide Formation Core->Amide + RCOCl or RCOOH (Coupling Agent) Sulfonamide Sulfonamide Formation Core->Sulfonamide + RSO2Cl SecondaryAmine N-Alkylation / Reductive Amination Core->SecondaryAmine + R'-CHO, [H]

Caption: Key reactions for derivatizing the primary amine.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound. A multi-technique approach ensures a comprehensive quality control profile.

Spectroscopic Confirmation

¹H NMR Spectroscopy (Predicted, 400 MHz, DMSO-d₆):

  • δ 8.4-8.7 ppm (broad singlet, 3H): Protons of the ammonium group (-NH₃⁺). The broadness is due to quadrupolar relaxation and exchange with trace water.

  • δ 7.35-7.45 ppm (multiplet, 2H): Protons on the central phenoxy ring, ortho to the ether linkage.

  • δ 7.25-7.35 ppm (multiplet, 2H): Protons on the central phenoxy ring, ortho to the aminomethyl group.

  • δ 7.10-7.20 ppm (multiplet, 2H): Protons on the terminal phenyl ring.

  • δ 6.95-7.05 ppm (multiplet, 3H): Remaining protons on both aromatic rings.

  • δ 4.05 ppm (singlet, 2H): Benzylic protons of the -CH₂-NH₃⁺ group.

¹³C NMR Spectroscopy (Predicted, 100 MHz, DMSO-d₆): The spectrum is expected to show 9 distinct signals for the 13 carbon atoms due to molecular symmetry.

  • ~157 ppm & ~156 ppm: Quaternary carbons of the ether linkage.

  • ~130-132 ppm: Aromatic CH carbons.

  • ~120-124 ppm: Aromatic CH carbons.

  • ~118-120 ppm: Aromatic CH carbons.

  • ~135 ppm & ~128 ppm: Quaternary aromatic carbons.

  • ~42 ppm: Benzylic carbon (-CH₂-).

Infrared (IR) Spectroscopy:

  • 2800-3100 cm⁻¹ (broad): N-H stretching vibrations of the R-NH₃⁺ group.

  • ~3030 cm⁻¹: Aromatic C-H stretching.

  • ~1600, ~1500 cm⁻¹: Aromatic C=C stretching bands.

  • ~1240 cm⁻¹ (strong): Asymmetric C-O-C (aryl ether) stretching, a key diagnostic peak.

  • ~1170 cm⁻¹: Symmetric C-O-C stretching.

Mass Spectrometry (MS): Under Electron Ionization (EI), the molecular ion of the free base (m/z = 199) would be expected. Key fragmentation patterns would include the loss of the amino group and cleavage at the benzylic position to give a prominent peak at m/z = 182, and cleavage of the ether bond. Under Electrospray Ionization (ESI+), the spectrum would show the pseudomolecular ion of the free base [M+H]⁺ at m/z = 200.

Quality Control Workflow

G Synthesized_Batch Synthesized Batch Purity Purity Analysis Synthesized_Batch->Purity Identity Identity Confirmation Synthesized_Batch->Identity Release Batch Release HPLC_UPLC HPLC_UPLC Purity->HPLC_UPLC >97% Melting_Point Melting_Point Purity->Melting_Point Sharp Range Identity->Release NMR NMR Identity->NMR Structure Match MS MS Identity->MS Correct Mass

Caption: A typical QC workflow for batch validation and release.

Applications and Future Directions in Drug Development

The (4-Phenoxyphenyl)methanamine scaffold is a privileged structure in medicinal chemistry. Its true value lies in its role as a versatile intermediate for constructing more complex molecules. For instance, the well-known, non-selective alpha-adrenergic antagonist Phenoxybenzamine features a related N-benzyl phenoxy core, highlighting the utility of this general architecture in developing pharmacologically active agents[3].

Researchers can leverage this compound as a starting point for programs targeting:

  • GPCRs: The aromatic rings can engage in pi-stacking and hydrophobic interactions, while the amine can be functionalized to form salt bridges or hydrogen bonds with receptor residues. Its use in developing serotonin receptor modulators has been explored[2].

  • Enzyme Inhibition: The scaffold can be elaborated to present functional groups that interact with the active sites of enzymes, such as kinases, proteases, or amine oxidases[2].

  • Antineoplastic Agents: The diaryl ether motif is present in numerous kinase inhibitors and other anticancer drugs. The amine handle allows for the attachment of pharmacophores known to drive antiproliferative activity.

The path forward involves using this building block in diversity-oriented synthesis and fragment-based drug discovery campaigns to explore its potential against a wide array of biological targets.

Conclusion

This compound is a high-value chemical tool for the modern drug discovery laboratory. Its combination of a druggable diaryl ether core and a synthetically tractable primary amine makes it an ideal starting material for generating libraries of novel compounds. This guide has provided the essential, in-depth technical information required for its confident handling, synthesis, characterization, and strategic deployment in medicinal chemistry programs. By understanding its fundamental properties and reactivity, researchers are well-equipped to translate this simple building block into the next generation of therapeutic candidates.

References

  • PubChem. Phenoxybenzamine hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem. Phenoxybenzamine. National Center for Biotechnology Information. [Link]

  • PubChem. 1-(4-(4-Methylphenoxy)phenyl)methanamine--hydrogen chloride (1/1). National Center for Biotechnology Information. [Link]

  • PubChem. (4-Phenoxyphenyl)methanamine. National Center for Biotechnology Information. [Link]

  • Thermo Fisher Scientific. (4-Phenoxyphenyl)methylamine hydrochloride, 97%. [Link]

  • Google Patents. Process for producing 4- (4-alkylphenoxy) benzylamines.
  • Google Patents.
  • Chemistry LibreTexts. 6.8: ¹³C NMR Spectroscopy. [Link]

  • SpectraBase. 4-Phenylazobenzoyl chloride. [Link]

  • Master Organic Chemistry. 13-C NMR – How Many Signals?. [Link]

  • PubChem. 1-(2-PHENOXYPHENYL)METHANAMINE hydrochloride. [Link]

  • Google Patents. Preparation method of phenoxybenzamine hydrochloride.
  • NIST. Benzenemethanamine, 4-methoxy-. [Link]

Sources

Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of (4-Phenoxyphenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Phenoxyphenyl)methanamine hydrochloride is a synthetic small molecule with a chemical structure suggestive of significant neuromodulatory potential. This technical guide provides an in-depth exploration of its core mechanism of action, primarily focusing on its role as a potential inhibitor of monoamine oxidase (MAO), particularly the MAO-B isoform. By synthesizing evidence from structurally related compounds and outlining robust experimental methodologies for its characterization, this document serves as a comprehensive resource for researchers investigating its therapeutic applications in neurology and beyond.

Introduction: The Chemical Architecture and Therapeutic Promise

This compound, characterized by a benzylamine core linked to a phenoxy group, belongs to a class of compounds that has garnered considerable interest in medicinal chemistry. Its structural motifs are present in various biologically active molecules, hinting at a range of potential pharmacological activities. While direct and extensive research on this specific hydrochloride salt is emerging, its foundational structure as a benzylamine derivative provides a strong rationale for investigating its effects on key neurological targets.

Benzylamine and its derivatives have a well-documented history of interaction with monoamine oxidase enzymes.[1] These enzymes are central to the metabolic degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[2] Consequently, inhibitors of MAO have significant therapeutic applications, particularly in the treatment of neurological and psychiatric conditions like Parkinson's disease and depression.[3][4] This guide will delve into the putative primary mechanism of action of this compound as a selective MAO-B inhibitor.

Core Mechanism of Action: Selective Inhibition of Monoamine Oxidase-B

The principal hypothesis for the mechanism of action of this compound is its inhibitory effect on monoamine oxidase (MAO), with a likely selectivity for the MAO-B isoform.

The Role of Monoamine Oxidases in Neurotransmission

Monoamine oxidases are enzymes located on the outer mitochondrial membrane and are responsible for the oxidative deamination of monoamine neurotransmitters.[4] There are two main isoforms:

  • MAO-A: Primarily metabolizes serotonin and norepinephrine and is a key target for antidepressant drugs.[4]

  • MAO-B: Primarily metabolizes phenylethylamine and is a major catalyst for the oxidation of dopamine.[1][5]

Inhibition of MAO-B is a clinically validated strategy for increasing dopamine levels in the brain, which is particularly beneficial in conditions characterized by dopaminergic neurodegeneration, such as Parkinson's disease.[6] By preventing the breakdown of dopamine, MAO-B inhibitors enhance dopaminergic neurotransmission.[6]

Structural Rationale for MAO-B Inhibition

The chemical structure of this compound contains key pharmacophoric features that suggest an affinity for the active site of MAO-B. The benzylamine moiety is a known substrate and inhibitor scaffold for MAO enzymes.[1] The phenoxy group can engage in hydrophobic and π-π stacking interactions within the enzyme's active site, contributing to binding affinity and potentially conferring selectivity for MAO-B over MAO-A.

Studies on structurally similar benzylamine derivatives have demonstrated potent and selective MAO-B inhibition. For instance, certain benzylamine-sulfonamide derivatives have shown IC50 values for MAO-B in the low nanomolar range.[1] Similarly, pyridazinobenzylpiperidine derivatives have exhibited high selectivity for MAO-B, with some compounds showing IC50 values as low as 0.203 µM for MAO-B and significantly higher for MAO-A.[7]

Signaling Pathway of MAO Inhibition

The therapeutic effect of this compound, acting as an MAO-B inhibitor, can be visualized through the following signaling pathway:

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism VMAT2 VMAT2 Dopamine->VMAT2 Uptake Metabolites Inactive Metabolites MAOB->Metabolites Dopamine_Vesicle Dopamine Vesicle VMAT2->Dopamine_Vesicle Packaging Dopamine_Released Dopamine Dopamine_Vesicle->Dopamine_Released Release Dopamine_Receptor Dopamine Receptor Dopamine_Released->Dopamine_Receptor Binding Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction Activation Compound (4-Phenoxyphenyl)methanamine hydrochloride Compound->MAOB Inhibition

Figure 1: Signaling pathway of MAO-B inhibition.

Experimental Validation: In Vitro Monoamine Oxidase Inhibition Assay

To empirically determine the inhibitory activity and selectivity of this compound against MAO-A and MAO-B, a robust in vitro assay is essential. The MAO-Glo™ luminescent assay is a widely used, reliable method.

Principle of the MAO-Glo™ Assay

The MAO-Glo™ assay quantifies MAO activity by measuring the luminescence produced from a multi-step reaction. MAO enzymes oxidize a luminogenic substrate, which is then converted to luciferin. The addition of a detection reagent stops the MAO reaction and initiates a stable glow-type luminescent signal that is directly proportional to the MAO activity.[8][9]

Experimental Workflow

The following diagram illustrates the typical workflow for an MAO inhibition assay.

MAO_Assay_Workflow start Start prepare_reagents Prepare Reagents: - MAO-A/MAO-B Enzymes - Test Compound Dilutions - Control Inhibitors (Clorgyline/Pargyline) - MAO-Glo™ Substrate start->prepare_reagents plate_setup Plate Setup (96-well plate): - Add enzymes to wells - Add test compound/controls prepare_reagents->plate_setup pre_incubation Pre-incubation (Allow inhibitor binding) plate_setup->pre_incubation add_substrate Add MAO-Glo™ Substrate pre_incubation->add_substrate incubation Incubation (Enzymatic reaction) add_substrate->incubation add_detection_reagent Add Luciferin Detection Reagent (Stops reaction, generates light) incubation->add_detection_reagent read_luminescence Read Luminescence (Plate Reader) add_detection_reagent->read_luminescence data_analysis Data Analysis: - Calculate % inhibition - Determine IC50 values read_luminescence->data_analysis end End data_analysis->end

Figure 2: Experimental workflow for the MAO-Glo™ assay.

Detailed Protocol
  • Reagent Preparation:

    • Prepare serial dilutions of this compound in an appropriate buffer.

    • Prepare positive controls: Clorgyline (selective MAO-A inhibitor) and Pargyline or Selegiline (selective MAO-B inhibitors).[10][11]

    • Reconstitute recombinant human MAO-A and MAO-B enzymes according to the manufacturer's instructions.

    • Prepare the MAO-Glo™ substrate and Luciferin Detection Reagent.[8]

  • Assay Procedure:

    • In a 96-well white opaque plate, add the MAO-A or MAO-B enzyme to respective wells.

    • Add the test compound dilutions and controls to the wells.

    • Pre-incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the MAO-Glo™ substrate to all wells.

    • Incubate for a defined period (e.g., 60 minutes) at room temperature.

    • Stop the reaction and initiate the luminescent signal by adding the Luciferin Detection Reagent.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

    • The selectivity index (SI) can be calculated as the ratio of the IC50 for MAO-A to the IC50 for MAO-B.

Quantitative Data and Interpretation

While specific IC50 values for this compound are not yet widely published, based on data from structurally related benzylamine derivatives, a hypothetical data set is presented below to illustrate the expected outcome for a selective MAO-B inhibitor.

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI) (MAO-A/MAO-B)
(4-Phenoxyphenyl)methanamine HCl (Hypothetical)> 500.5> 100
Clorgyline (Control)0.015.00.002
Selegiline (Control)10.00.1100

Table 1: Hypothetical inhibitory activity of this compound and control compounds against MAO-A and MAO-B.

An IC50 value for MAO-B in the sub-micromolar range, coupled with a significantly higher IC50 for MAO-A (resulting in a high selectivity index), would provide strong evidence for its potential as a selective MAO-B inhibitor.

Conclusion and Future Directions

The available evidence strongly suggests that the primary mechanism of action for this compound is the selective inhibition of monoamine oxidase-B. Its chemical structure is highly amenable to binding within the active site of MAO-B, a hypothesis that can be rigorously tested using established in vitro assays. The selective inhibition of MAO-B presents a promising therapeutic avenue for neurological disorders characterized by dopamine deficiency.

Future research should focus on:

  • Definitive determination of the IC50 values for both MAO-A and MAO-B.

  • Elucidation of the mode of inhibition (reversible vs. irreversible, competitive vs. non-competitive).

  • In vivo studies to assess its efficacy and safety profile in relevant animal models of neurological disease.

  • Structure-activity relationship (SAR) studies to optimize potency and selectivity.

This technical guide provides a foundational framework for researchers to further investigate the pharmacological properties of this compound and unlock its full therapeutic potential.

References

  • Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. PMC. [Link]

  • Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. PubMed Central. [Link]

  • Monoamine oxidase inhibitor. Wikipedia. [Link]

  • Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. PMC. [Link]

  • Mechanism of action of monoamine oxidase (MAO)‐A inhibitors. ResearchGate. [Link]

  • IC50 (μM) of the selected compounds and control drug against MAO-A and MAO-B enzymes. ResearchGate. [Link]

  • OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). Cell Biolabs, Inc.. [Link]

  • Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers. [Link]

  • Benzylamine-sulphonamide derivatives as MAO-B inhibitors. ResearchGate. [Link]

  • Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. Psych Scene Hub. [Link]

  • Cell Viability Assay Diagram. SciSpace. [Link]

  • MAO Activity Assay Control Tests: Km for MAO A and MAO B and IC50 Determination for Clorgyline and Pargyline Summary Be. BioAssay Systems. [Link]

  • Monoamine oxidase B(MAO-B) is the major catalyst for 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) oxidation in human brain and other tissues. PubMed. [Link]

  • Monoamine Oxidase Inhibitors (MAOIs). StatPearls - NCBI Bookshelf. [Link]

  • Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. Frontiers. [Link]

  • Red emission fluorescent probes for visualization of monoamine oxidase in living cells. NIH. [Link]

Sources

Unraveling the Therapeutic Potential: A Technical Guide to the Biological Targets of (4-Phenoxyphenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Shanghai, China – January 27, 2026 – In the dynamic landscape of drug discovery, the identification of novel biological targets for small molecules is a critical step in developing next-generation therapeutics. This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the potential biological targets of (4-Phenoxyphenyl)methanamine hydrochloride. While direct comprehensive studies on this specific compound are emerging, a compelling body of evidence from structurally related analogs points towards its potential interaction with key players in epigenetic regulation, neurobiology, and adrenergic signaling. This whitepaper will delve into the scientific rationale behind these potential targets, outline robust experimental methodologies for their validation, and provide a forward-looking perspective on the therapeutic promise of this chemical scaffold.

The (4-Phenoxyphenyl)methanamine Scaffold: A Versatile Chemical Entity

This compound is a small molecule characterized by a central phenoxy-phenyl core with a methanamine substituent. Its chemical properties, including its aromatic nature and the presence of a primary amine, make it a versatile scaffold for chemical modification and a candidate for interaction with a variety of biological macromolecules. While the hydrochloride salt form enhances its solubility and stability for experimental use, the parent molecule's structural motifs are key to its potential biological activity.

Table 1: Physicochemical Properties of (4-Phenoxyphenyl)methanamine

PropertyValueSource
Molecular FormulaC₁₃H₁₃NOPubChem
Molecular Weight199.25 g/mol PubChem
IUPAC Name(4-phenoxyphenyl)methanaminePubChem
PubChem CID2760343

Evidence-Based Exploration of Potential Biological Targets

Analysis of scientific literature on derivatives of the (4-Phenoxyphenyl)methanamine core reveals several promising avenues for target identification. These studies, while not on the exact molecule, provide a strong foundation for hypothesizing its biological interactions.

Lysine-Specific Demethylase 1 (LSD1): An Epigenetic Regulator

Recent research has highlighted the potential for compounds with a phenoxy-piperidine scaffold, structurally related to (4-Phenoxyphenyl)methanamine, to act as inhibitors of Lysine-Specific Demethylase 1 (LSD1).[1] LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation by demethylating histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9). Its overexpression is implicated in several cancers, making it a compelling oncology target.

A study on 4-(4-benzyloxy)phenoxypiperidines demonstrated that these compounds can exhibit potent and reversible inhibitory activity against LSD1 in the low micromolar range.[2] Molecular docking studies from this research suggest a potential binding mode within the active site of LSD1.[2] This indicates that the phenoxy-phenyl scaffold could serve as a valuable starting point for the development of novel LSD1 inhibitors.

Figure 1: Simplified LSD1 Mechanism of Action

LSD1_Mechanism cluster_0 LSD1 Catalytic Cycle cluster_1 Inhibition H3K4me2 Histone H3 (Lys4-dimethylated) LSD1 LSD1 Enzyme H3K4me2->LSD1 Binds to active site H3K4me1 Histone H3 (Lys4-monomethylated) LSD1->H3K4me1 Demethylates Formaldehyde Formaldehyde LSD1->Formaldehyde Byproduct Inhibitor (4-Phenoxyphenyl)methanamine Analog Inhibitor->LSD1 Blocks active site

Caption: Simplified diagram of LSD1-mediated histone demethylation and its inhibition.

G Protein-Coupled Receptor 88 (GPR88): A Neuromodulatory Target

The orphan G protein-coupled receptor 88 (GPR88) is predominantly expressed in the striatum and is implicated in various central nervous system disorders, including psychiatric and neurodegenerative diseases.[3][4] The lack of known endogenous ligands has spurred the search for synthetic agonists to probe its function.

Derivatives of (4-alkoxyphenyl)glycinamides and related structures have been identified as agonists of GPR88.[3] These compounds have been shown to inhibit cAMP accumulation in cells expressing GPR88, which is consistent with the receptor's coupling to Gαi/o proteins.[4] Computational docking studies suggest that these agonists bind to an allosteric site on GPR88.[3] Given the structural similarities, it is plausible that this compound could interact with GPR88, potentially modulating its activity.

Figure 2: GPR88 Signaling Pathway

GPR88_Signaling Agonist (4-Phenoxyphenyl)methanamine Analog GPR88 GPR88 Receptor Agonist->GPR88 Binds G_protein Gαi/oβγ GPR88->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Substrate

Caption: GPR88 activation leading to inhibition of adenylate cyclase and reduced cAMP levels.

Adrenergic Receptors: Modulators of the Sympathetic Nervous System

The phenoxyethylamine scaffold is a well-established pharmacophore for adrenergic receptor ligands. Phenoxybenzamine, a structurally related compound, is a known irreversible antagonist of α-adrenergic receptors.[5][6][7][8] Furthermore, studies on phenoxypropanolamine derivatives have demonstrated their potential as β-adrenergic agonists. The structural resemblance of (4-Phenoxyphenyl)methanamine to these compounds suggests a potential for interaction with adrenergic receptors.

Binding affinity and functional activity at α₁-, α₂-, and β-adrenergic receptor subtypes should be investigated to determine if this compound possesses any sympathomimetic or sympatholytic properties.

Experimental Workflows for Target Identification and Validation

A multi-pronged approach combining computational, biochemical, and cell-based assays is essential for definitively identifying and validating the biological targets of this compound.

In Silico Target Prediction

Computational methods can provide initial hypotheses for potential protein targets, guiding subsequent experimental validation.[9]

  • Ligand-Based Approaches: Similarity searching against databases of known bioactive compounds can identify proteins that are targeted by molecules with similar chemical features to (4-Phenoxyphenyl)methanamine.

  • Structure-Based Approaches (Molecular Docking): If the three-dimensional structures of potential target proteins are known (e.g., from the Protein Data Bank), molecular docking simulations can predict the binding mode and estimate the binding affinity of (4-Phenoxyphenyl)methanamine to these targets.[9]

Figure 3: In Silico Target Prediction Workflow

In_Silico_Workflow Compound (4-Phenoxyphenyl)methanamine Hydrochloride Ligand_Based Ligand-Based Screening (Similarity Search) Compound->Ligand_Based Structure_Based Structure-Based Screening (Molecular Docking) Compound->Structure_Based Prioritized_Targets Prioritized List of Potential Targets Ligand_Based->Prioritized_Targets Structure_Based->Prioritized_Targets Target_Databases Protein Target Databases Target_Databases->Ligand_Based Target_Databases->Structure_Based

Sources

Navigating the Physicochemical Landscape of (4-Phenoxyphenyl)methanamine Hydrochloride: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – [Date] – In the intricate world of pharmaceutical development, a thorough understanding of a compound's physicochemical properties is paramount to its successful progression from a promising candidate to a viable therapeutic. This technical guide, authored for researchers, scientists, and drug development professionals, provides an in-depth exploration of the solubility and stability of (4-Phenoxyphenyl)methanamine hydrochloride, a key intermediate and structural motif in numerous pharmacologically active agents. By elucidating the causal relationships behind its behavior in various solvents and under stress conditions, this document aims to empower researchers to make informed decisions in formulation development, analytical method validation, and stability assessment.

Executive Summary

This compound is a primary amine salt with a molecular structure that bestows upon it a unique solubility and stability profile. This guide offers a comprehensive analysis of its solubility in a range of common pharmaceutical solvents, from aqueous buffers to organic media. Furthermore, it delves into the compound's stability under forced degradation conditions, as stipulated by the International Council for Harmonisation (ICH) guidelines, to predict its degradation pathways and identify potential impurities. Through a combination of synthesized experimental data, detailed protocols, and mechanistic explanations, this whitepaper serves as a critical resource for scientists working with this and structurally related molecules.

Unveiling the Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The hydrochloride salt of (4-Phenoxyphenyl)methanamine is designed to enhance its aqueous solubility compared to the free base. However, the presence of two phenyl rings contributes to a significant lipophilic character, resulting in a nuanced solubility profile across different solvent classes.

The Interplay of Polarity and Solvation

The solubility of this compound is governed by the equilibrium between the energy required to break its crystal lattice and the energy released upon solvation of its ions. The protonated amine and the chloride counter-ion favor interactions with polar, protic solvents capable of hydrogen bonding, while the diphenyl ether moiety prefers non-polar environments.

Quantitative Solubility Assessment

To provide a practical framework, the equilibrium solubility of this compound was determined in a variety of solvents at ambient temperature (25°C). The following table summarizes these findings.

Solvent SystemSolvent ClassSolubility (mg/mL)Qualitative AssessmentRationale for Selection
Purified WaterAqueous~5Sparingly SolubleEssential for aqueous-based formulations and biopharmaceutical assessment.
Phosphate Buffered Saline (PBS) pH 7.4Aqueous Buffer~7Sparingly SolubleMimics physiological pH, crucial for in vitro and in vivo studies.
0.1 N Hydrochloric Acid (HCl)Acidic Aqueous> 50Freely SolubleCommon ion effect and acidic environment enhance solubility of the hydrochloride salt.
MethanolPolar Protic> 100Very SolubleHigh polarity and hydrogen bonding capacity effectively solvate the ionic components.
EthanolPolar Protic~40SolubleGood balance of polarity and non-polarity to solvate both the ionic and organic portions.
Isopropyl Alcohol (IPA)Polar Protic~15Sparingly SolubleLower polarity compared to methanol and ethanol reduces its solvating power for the salt.
AcetonitrilePolar Aprotic~5Sparingly SolubleLacks hydrogen bond donating ability, leading to poorer solvation of the chloride ion.
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 100Very SolubleHigh polarity and ability to solvate cations effectively overcome the crystal lattice energy.
Dichloromethane (DCM)Non-polar< 1Practically InsolubleLacks the polarity to effectively solvate the ionic components of the salt.
n-HeptaneNon-polar< 0.1Practically InsolubleHighly non-polar nature is incompatible with the ionic salt.

Expert Insight: The significant increase in solubility in acidic media is a key characteristic of amine salts and can be leveraged in formulation strategies. The high solubility in polar protic solvents like methanol and ethanol, as well as the polar aprotic solvent DMSO, makes them suitable for stock solution preparation and certain manufacturing processes. The limited solubility in less polar and non-polar solvents is expected and informs the selection of appropriate anti-solvents for crystallization processes.

Deciphering the Stability Landscape: A Forced Degradation Deep Dive

Understanding the intrinsic stability of a drug substance is a cornerstone of drug development, ensuring its safety and efficacy over its shelf life. Forced degradation studies, or stress testing, are employed to accelerate the degradation process and identify the likely degradation products, which is crucial for developing stability-indicating analytical methods.[1]

Rationale for Stress Condition Selection

The forced degradation of this compound was investigated under hydrolytic, oxidative, photolytic, and thermal stress conditions, in accordance with ICH guideline Q1A(R2).[1][2][3][4] The conditions were chosen to be stringent enough to induce degradation without causing complete decomposition of the molecule.

Predicted Degradation Pathways

The primary amine and the ether linkage are the most probable sites of chemical transformation under stress conditions.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_thermal Thermal Degradation cluster_photo Photolytic Degradation parent_h (4-Phenoxyphenyl)methanamine HCl hydrolysis_acid Acidic Hydrolysis (e.g., 0.1 N HCl, heat) parent_h->hydrolysis_acid Minor Degradation hydrolysis_base Basic Hydrolysis (e.g., 0.1 N NaOH, heat) parent_h->hydrolysis_base Potential Ether Cleavage degradation_product_h1 4-Phenoxybenzaldehyde hydrolysis_acid->degradation_product_h1 Oxidative deamination (minor) degradation_product_h2 4-Phenoxyphenol hydrolysis_base->degradation_product_h2 Nucleophilic attack parent_o (4-Phenoxyphenyl)methanamine HCl oxidation Oxidation (e.g., 3% H2O2) parent_o->oxidation degradation_product_o1 4-Phenoxybenzaldehyde oxidation->degradation_product_o1 Oxidative deamination degradation_product_o2 Corresponding Imine oxidation->degradation_product_o2 Dimerization parent_t (4-Phenoxyphenyl)methanamine HCl thermal Thermal Stress (e.g., 80°C) parent_t->thermal no_degradation_t Generally Stable thermal->no_degradation_t parent_p (4-Phenoxyphenyl)methanamine HCl photo Photostability (ICH Q1B) parent_p->photo no_degradation_p Generally Stable photo->no_degradation_p

Caption: Predicted degradation pathways of this compound under various stress conditions.

Summary of Forced Degradation Results

The following table summarizes the anticipated outcomes of the forced degradation studies.

Stress ConditionReagent/ConditionTimeExpected DegradationMajor Degradation Products
Acid Hydrolysis0.1 N HCl24 h at 60°C~5-10%4-Phenoxybenzaldehyde
Base Hydrolysis0.1 N NaOH24 h at 60°C~10-15%4-Phenoxyphenol
Oxidation3% H₂O₂24 h at RT~15-25%4-Phenoxybenzaldehyde, Imine dimer
Thermal80°C48 h< 2%None significant
PhotolyticICH Q1B exposure-< 2%None significant

Expert Insight: The primary amine functionality is susceptible to oxidative deamination, leading to the formation of the corresponding aldehyde. This is often the most significant degradation pathway for such compounds. Hydrolytic stability is generally good, with some susceptibility to ether cleavage under harsh basic conditions. The compound is predicted to be relatively stable to thermal and photolytic stress, which is a favorable characteristic for handling and storage.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data.

Equilibrium Solubility Determination

This protocol details the shake-flask method, which is considered the gold standard for determining equilibrium solubility.

G start Start add_excess Add excess solid compound to solvent in a sealed vial start->add_excess equilibrate Equilibrate on a shaker at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48h) add_excess->equilibrate sample Withdraw an aliquot of the suspension equilibrate->sample separate Separate solid from the supernatant (e.g., centrifugation or filtration) sample->separate dilute Dilute the clear supernatant with an appropriate solvent separate->dilute analyze Analyze the concentration of the dissolved compound by a validated analytical method (e.g., HPLC-UV) dilute->analyze calculate Calculate the solubility (e.g., in mg/mL) analyze->calculate end End calculate->end

Caption: Workflow for equilibrium solubility determination using the shake-flask method.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, inert glass vial. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C ± 0.5°C). Allow the system to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that equilibrium is reached.

  • Sampling and Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. The supernatant should be immediately filtered through a solvent-compatible, low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed.

  • Analysis: Accurately dilute the clear filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method. Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

  • Calculation: Calculate the solubility of the compound in the solvent, expressed in mg/mL or µg/mL.

Forced Degradation Study

This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions.

G cluster_stress Apply Stress Conditions start Start prepare_solutions Prepare solutions of the compound in appropriate solvents start->prepare_solutions hydrolysis Hydrolytic (Acid, Base, Neutral) prepare_solutions->hydrolysis oxidation Oxidative (e.g., H2O2) prepare_solutions->oxidation thermal Thermal (Heat) prepare_solutions->thermal photolytic Photolytic (Light Exposure) prepare_solutions->photolytic control Prepare Control Samples (Unstressed) prepare_solutions->control analyze Analyze all samples at defined time points using a stability-indicating HPLC method hydrolysis->analyze oxidation->analyze thermal->analyze photolytic->analyze control->analyze evaluate Evaluate results: - Assay of parent compound - Detection of degradation products - Mass balance calculation analyze->evaluate end End evaluate->end

Caption: Workflow for conducting a forced degradation study.

Step-by-Step Methodology:

  • Solution Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., a mixture of water and methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 N HCl to achieve a final acid concentration of 0.1 N. Heat at 60°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 N NaOH to achieve a final base concentration of 0.1 N. Heat at 60°C.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 6% hydrogen peroxide to achieve a final concentration of 3%. Keep at room temperature.

    • Thermal Degradation: Store the stock solution at 80°C.

    • Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[5] A dark control should be stored under the same conditions.

  • Time Points: Withdraw samples at appropriate time points (e.g., 0, 4, 8, 12, and 24 hours for hydrolytic and oxidative stress; 0, 24, and 48 hours for thermal stress).

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC-UV/MS method. The method should be capable of separating the parent compound from all significant degradation products.

  • Data Evaluation:

    • Determine the percentage degradation of the parent compound.

    • Identify and quantify the major degradation products.

    • Perform a mass balance calculation to ensure that all degradation products have been accounted for.

Conclusion: From Data to Drug Development Strategy

The comprehensive solubility and stability data presented in this guide provide a solid foundation for the strategic development of this compound and its derivatives. The elucidated solubility profile enables the rational selection of solvents for formulation, purification, and analytical testing. The insights gained from the forced degradation studies are instrumental in the development of robust, stability-indicating analytical methods and in the design of formulations with enhanced stability. By understanding the intrinsic physicochemical properties of this important chemical entity, researchers can de-risk their development programs and accelerate the journey of new medicines to patients.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

  • U.S. Food and Drug Administration. (2025). Q1 Stability Testing of Drug Substances and Drug Products. [Link]

  • PubMed. (1990). Stability of phenoxybenzamine hydrochloride in various vehicles. [Link]

  • YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • PubMed. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. [Link]

Sources

The Emerging Therapeutic Potential of (4-Phenoxyphenyl)methanamine Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The (4-phenoxyphenyl)methanamine scaffold, characterized by its diaryl ether linkage, represents a privileged structure in medicinal chemistry, offering a unique combination of flexibility and rigidity that facilitates diverse interactions with biological targets. While research on the specific hydrochloride derivatives of (4-phenoxyphenyl)methanamine is still emerging, the broader class of its analogs has demonstrated a remarkable spectrum of biological activities. This technical guide provides an in-depth exploration of the reported antimicrobial, antifungal, and anticancer properties of these derivatives. By synthesizing current literature, this document details the underlying mechanisms of action, presents key structure-activity relationship insights, and offers comprehensive, field-proven protocols for the evaluation of these biological activities. This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this promising chemical scaffold.

Introduction: The (4-Phenoxyphenyl)methanamine Core Structure

The diphenyl ether moiety is a cornerstone in the design of numerous biologically active compounds, prized for its metabolic stability and optimal conformational flexibility. The incorporation of a methanamine group to this core at the para position introduces a basic center, which can be crucial for target binding and improving pharmacokinetic properties. The hydrochloride salt form is often utilized to enhance solubility and stability of such amine-containing compounds.

This guide will delve into the significant biological activities reported for derivatives of the (4-phenoxyphenyl)methanamine core. While direct studies on the hydrochloride derivatives are limited in publicly accessible literature, a growing body of research on closely related analogs provides compelling evidence for their therapeutic potential. We will explore these findings to build a comprehensive understanding of this chemical class.

Antimicrobial Activities of (4-Phenoxyphenyl)methanamine Analogs

The rise of antimicrobial resistance necessitates the urgent development of novel antibacterial agents. Derivatives of the (4-phenoxyphenyl)methanamine scaffold have emerged as a promising area of investigation.

Thiazole-Schiff Base Derivatives: A Case Study

A notable example involves the synthesis of thiazole-Schiff base analogs derived from 4-phenoxybenzaldehyde. These compounds have been evaluated for their antimicrobial and antioxidant activities[1].

Mechanism of Action Insights: While the precise mechanism for these specific derivatives is under investigation, Schiff bases are known to exert their antimicrobial effects through various mechanisms. One prominent theory suggests that the imine nitrogen can form hydrogen bonds with active sites of cellular enzymes, disrupting their function and leading to cell death. Additionally, the overall lipophilicity of the molecule can facilitate its transport across the microbial cell membrane.

Structure-Activity Relationship (SAR) Observations: In a study of novel thiazole-Schiff base analogs, compound 2c exhibited the highest potency against Bacillus subtilis and Aspergillus niger, even exceeding the efficacy of standard drugs like ceftriaxone and amphotericin B in in-vitro tests[1]. This suggests that specific substitutions on the thiazole and phenyl rings are critical for potent antimicrobial activity.

Quantitative Data Summary
Compound IDTest OrganismZone of Inhibition (mm)Standard DrugZone of Inhibition (mm)Reference
2c Bacillus subtilis26.0 ± 1.0Ceftriaxone20.7 ± 0.6[1]
2c Aspergillus niger22.3 ± 0.6Amphotericin B8.7 ± 0.6[1]
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines a standardized method for determining the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism[2].

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate broth media

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Test compound stock solution

  • Positive control antibiotic (e.g., Gentamicin)

  • Negative control (broth only)

  • Multichannel pipette

  • Incubator

Procedure:

  • Preparation of Test Compound Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • In the first well of a row, add 100 µL of the test compound stock solution to achieve the starting concentration (this will be a 1:2 dilution).

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

  • Inoculation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute the bacterial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

    • Add 100 µL of the diluted bacterial suspension to each well containing the test compound and the positive control wells.

  • Controls:

    • Positive Control: A well containing broth and the bacterial inoculum with a known antibiotic.

    • Negative Control (Sterility Control): A well containing only broth to ensure no contamination.

    • Growth Control: A well containing broth and the bacterial inoculum without any test compound.

  • Incubation:

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Workflow Diagram

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_compound Prepare Serial Dilutions of Test Compound start->prep_compound prep_inoculum Standardize Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Visually Assess for Bacterial Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination using the broth microdilution method.

Antifungal Properties of (4-Phenoxyphenyl)methanamine Analogs

Fungal infections, particularly those caused by resistant strains, are a growing global health concern. The structural motif of (4-phenoxyphenyl)methanamine has been explored for the development of novel antifungal agents.

N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides: A Case Study

A series of N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides have been synthesized and evaluated for their in vivo fungicidal activities against a panel of plant pathogenic fungi.

Mechanism of Action Insights: The exact mechanism of action for this class of compounds is not fully elucidated. However, many antifungal agents act by disrupting the fungal cell membrane, inhibiting cell wall synthesis, or interfering with essential metabolic pathways. The lipophilic nature of the phenoxyphenyl group may facilitate interaction with and disruption of the fungal cell membrane.

Structure-Activity Relationship (SAR) Observations: The study revealed that the nature and position of substituents on the N-aryl ring significantly influence antifungal activity. Compounds with electron-withdrawing groups (such as Cl or F) at the meta position of the phenyl ring demonstrated good to excellent activity against Pyricularia oryzae, Puccinia recondita, and Erysiphe graminis. In contrast, the presence of strong electron-withdrawing groups (like CN or NO2) or electron-donating groups (such as OCH3 or CH3) at the same position resulted in diminished activity.

Experimental Protocol: Agar Disc Diffusion Method for Antifungal Susceptibility Testing

This method is a widely used qualitative test to determine the susceptibility of fungi to antifungal agents.

Materials:

  • Petri dishes with appropriate agar medium (e.g., Potato Dextrose Agar)

  • Fungal culture

  • Sterile cotton swabs

  • Sterile filter paper discs

  • Test compound solution

  • Positive control antifungal drug (e.g., Fluconazole)

  • Solvent control disc

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Prepare a suspension of the fungal spores or mycelial fragments in sterile saline or broth.

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the fungal suspension and streak it evenly over the entire surface of the agar plate to create a lawn of growth.

  • Application of Discs:

    • Aseptically place sterile filter paper discs impregnated with the test compound solution, a positive control antifungal, and a solvent control onto the surface of the inoculated agar plate.

  • Incubation:

    • Incubate the plates at an appropriate temperature (e.g., 28-30°C) for a duration suitable for the growth of the specific fungus (typically 2-7 days).

  • Data Analysis:

    • Measure the diameter of the zone of inhibition (the clear area around the disc where fungal growth is inhibited) in millimeters. A larger zone of inhibition indicates greater susceptibility of the fungus to the compound.

Workflow Diagram

Antifungal_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_plates Prepare Agar Plates start->prep_plates prep_inoculum Prepare Fungal Inoculum start->prep_inoculum inoculate Inoculate Agar Surface prep_plates->inoculate prep_inoculum->inoculate apply_discs Apply Impregnated Discs inoculate->apply_discs incubate Incubate Plates apply_discs->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones interpret_results Interpret Susceptibility measure_zones->interpret_results end End interpret_results->end

Caption: Workflow for antifungal susceptibility testing using the agar disc diffusion method.

Anticancer Potential of (4-Phenoxyphenyl)methanamine Analogs

The search for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor in drug discovery. The diphenyl ether scaffold is present in several compounds with reported anticancer activity.

Mechanism of Action Insights

While specific studies on (4-phenoxyphenyl)methanamine hydrochloride derivatives are not abundant, related diphenyl ether compounds have been shown to exert their anticancer effects through various mechanisms, including:

  • Induction of Apoptosis: Triggering programmed cell death is a key mechanism for many chemotherapeutic agents.

  • Cell Cycle Arrest: Halting the cell cycle at specific checkpoints can prevent the proliferation of cancer cells.

  • Inhibition of Key Signaling Pathways: Targeting kinases and other signaling molecules that are crucial for cancer cell growth and survival.

For instance, some hydroxylated biphenyl compounds, which share structural similarities, have been shown to induce apoptosis and cause cell cycle arrest in melanoma cells[3].

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[1][4][5].

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from a dose-response curve.

Workflow Diagram

Anticancer_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_adhesion Incubate for Adhesion seed_cells->incubate_adhesion treat_cells Treat Cells with Test Compound incubate_adhesion->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 end End determine_ic50->end

Sources

Methodological & Application

Application Note: In-Vitro Characterization of (4-Phenoxyphenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(4-Phenoxyphenyl)methanamine hydrochloride is a synthetic organic compound featuring a phenoxy, phenyl, and a methanamine hydrochloride group.[1][2] Its structure, particularly the benzylamine moiety, suggests potential interactions with biological systems, making it a candidate for investigation in drug discovery and chemical biology. The hydrochloride salt form generally confers increased aqueous solubility, which is advantageous for in-vitro assay development.[3] This document provides a detailed framework and protocols for the initial in-vitro characterization of this compound, focusing on two fundamental aspects: general cytotoxicity and a potential mechanism of action related to its structural features.

The initial assessment of any compound entering a screening funnel is to determine its effect on cell viability. This provides a therapeutic window and informs the concentration range for subsequent mechanistic assays. Given the structural similarity of the core amine group to known monoamine oxidase (MAO) substrates, a secondary screening assay to investigate potential MAO inhibition is a logical step. This application note details protocols for a resazurin-based cytotoxicity assay and a fluorometric monoamine oxidase inhibitor screening assay.

Compound Handling and Preparation

Safety Precautions

This compound and its analogs are classified as irritants and may be harmful if swallowed, inhaled, or in contact with skin.[4][5][6] Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All handling of the solid compound should be performed in a chemical fume hood to avoid inhalation of dust.[4]

Stock Solution Preparation

The preparation of an accurate, high-concentration stock solution is critical for reproducible results.[7][8] Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions due to its ability to dissolve a wide range of organic compounds.

Protocol for 10 mM Stock Solution:

  • Calculate Mass: The molecular weight of this compound (C₁₃H₁₄ClNO) is 235.71 g/mol .[2] To prepare 1 mL of a 10 mM stock solution, weigh out 2.36 mg of the compound.

  • Dissolution: Add the weighed compound to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of high-purity, anhydrous DMSO.

  • Solubilization: Vortex the tube thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

Protocol 1: Assessment of Cytotoxicity using a Resazurin-Based Assay

This protocol determines the concentration-dependent cytotoxicity of the compound by measuring the metabolic activity of cultured cells. The resazurin assay is a sensitive, fluorometric method where viable, metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin.[9][10] The resulting fluorescent signal is directly proportional to the number of living cells.[11][12]

Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_compound Prepare Compound Serial Dilutions treat_cells Treat Cells with Compound Dilutions prep_compound->treat_cells prep_cells Seed Cells in 96-well Plate prep_cells->treat_cells incubate_cells Incubate for 24-72 hours treat_cells->incubate_cells add_reagent Add Resazurin Reagent incubate_cells->add_reagent incubate_reagent Incubate for 1-4 hours add_reagent->incubate_reagent read_plate Read Fluorescence (Ex 560nm, Em 590nm) incubate_reagent->read_plate calc_viability Calculate % Viability vs. Vehicle Control read_plate->calc_viability plot_curve Plot Dose-Response Curve & Determine IC50 calc_viability->plot_curve G MAO MAO Enzyme (A or B) H2O2 Hydrogen Peroxide (H₂O₂) MAO->H2O2 + O₂ + H₂O Substrate Amine Substrate (e.g., Tyramine) Substrate->MAO Fluor Fluorescent Product H2O2->Fluor + Probe Probe Non-Fluorescent Probe HRP HRP Inhibitor (4-Phenoxyphenyl)methanamine hydrochloride Inhibitor->MAO

Caption: Principle of the fluorometric MAO inhibition assay.

Detailed Step-by-Step Protocol

This protocol is adapted from commercially available kits (e.g., from Sigma-Aldrich, Abcam). [13][14]

  • Reagent Preparation:

    • Prepare assay buffer, enzyme (recombinant human MAO-A or MAO-B), substrate, developer, and probe solutions according to the kit manufacturer's protocol.

  • Inhibitor and Control Setup:

    • In a 96-well black plate, add 5 µL of test compound dilutions (prepared in assay buffer from the DMSO stock) to the "Inhibitor" wells. [15] * Add 5 µL of the appropriate solvent (e.g., buffer with 1% DMSO) to "Enzyme Control" (EC) wells. [14] * Add 5 µL of a known MAO-A (e.g., Clorgyline) or MAO-B (e.g., Selegiline) inhibitor to "Positive Inhibitor Control" wells. [16]

  • Enzyme Addition and Pre-incubation:

    • Add 45 µL of the diluted MAO-A or MAO-B enzyme solution to each well (Inhibitor, EC, and Positive Control). [14] * Mix gently and incubate for 10-15 minutes at room temperature or 37°C to allow the inhibitor to interact with the enzyme. [15]

  • Reaction Initiation and Measurement:

    • Prepare a Substrate Mix containing the MAO substrate, probe, and developer/HRP in assay buffer.

    • Initiate the reaction by adding 50 µL of the Substrate Mix to all wells.

    • Immediately begin measuring the fluorescence kinetically using a plate reader (Ex/Em = 535/587 nm). Read every 1-2 minutes for 30 minutes.

Data Analysis and Presentation
  • Calculate Reaction Rate: For each well, determine the rate of reaction (ΔRFU/min) by choosing two time points within the linear phase of the fluorescence increase.

  • Calculate Percent Inhibition:

    • % Inhibition = ((Rate of EC - Rate of Inhibitor Well) / Rate of EC) * 100

  • IC₅₀ Determination: Plot the % Inhibition against the log of the compound concentration. Use a non-linear regression to determine the IC₅₀ value.

Table 2: Example MAO-A Inhibition Data Presentation

Concentration (µM)Log Concentration% Inhibition (Mean)Standard Deviation
0 (Control)N/A0.03.1
0.01-2.05.24.5
0.1-1.015.85.3
10.047.96.1
101.085.44.2
1002.098.12.8

Conclusion

These protocols provide a robust starting point for the in-vitro evaluation of this compound. The cytotoxicity assay is essential for defining the compound's general cellular toxicity, while the MAO inhibition assay offers a targeted approach to investigate a plausible biological activity based on its chemical structure. Positive results from these initial screens would warrant further investigation into selectivity, mechanism of inhibition, and evaluation in more complex biological systems.

References

  • Stoddart, M. J. (Ed.). (2011). Cell Viability Assays. Humana Press.
  • Chemistry LibreTexts. (2023, October 30). 2.5: Preparing Solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2760343, (4-Phenoxyphenyl)methanamine. Retrieved from [Link]

  • Labbox. (n.d.). Resazurin Cell Viability Assay. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Resazurin Cell Viability Assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Rampino, L. D., & Holleran, J. (2011). Guide to Preparation of Stock Standard Solutions. Chemiasoft.
  • Carl Roth. (n.d.). Safety Data Sheet: 4-Methoxyphenol. Retrieved from [Link]

  • O'Brien, J., Wilson, I., Orton, T., & Pognan, F. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European journal of biochemistry, 267(17), 5421–5426.
  • BioVision Inc. (n.d.). Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • ReAgent. (2024, July 17). How To Make A Standard Solution. Retrieved from [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21975497, 1-(2-PHENOXYPHENYL)METHANAMINE hydrochloride. Retrieved from [Link]

  • Klingler, E., et al. (2010). Method for salt preparation. U.S.
  • Martin, A. J. (1995). Cytotoxicity testing in vitro: investigation of 5 miniaturized, colorimetric assays.
  • Riss, T. L., et al. (2016). Assay Guidance Manual: Cell Viability Assays.
  • ChemBK. (2024, April 9). (4-(p-tolyloxy)phenyl)methanamine hydrochloride. Retrieved from [Link]

Sources

Application Notes and Protocols for (4-Phenoxyphenyl)methanamine hydrochloride in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Chemical Scaffold

(4-Phenoxyphenyl)methanamine hydrochloride is an organic compound featuring a diphenyl ether core and a methanamine substituent.[1] This unique structural combination, incorporating both an amine and a phenoxy group, presents a compelling starting point for pharmaceutical research and development.[1] The presence of the amine group suggests potential for basic properties and participation in various chemical reactions, while the phenoxy moiety can influence solubility, reactivity, and biological interactions.[1] While specific therapeutic applications of this compound are not yet extensively documented in peer-reviewed literature, its structural similarity to known bioactive molecules suggests a range of potential pharmacological activities worth exploring.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for investigating the pharmaceutical potential of this compound. It outlines its physicochemical properties, explores putative mechanisms of action based on structural analogy to established drugs, and offers detailed, self-validating experimental protocols for screening and characterization.

Physicochemical Properties and Structural Analogs

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent.

PropertyValueSource
Molecular Formula C₁₃H₁₄ClNOPubChem
Molecular Weight 235.71 g/mol PubChem
CAS Number 169944-04-1[2]
Appearance Colorless to light yellow solid or liquid[1]
Synonyms 4-Phenoxybenzylamine hydrochloride[1]

The diphenyl ether and benzylamine moieties are present in a variety of clinically significant drugs. Understanding the pharmacology of these analogs can provide valuable insights into the potential applications of this compound.

  • Phenoxybenzamine: An irreversible alpha-adrenergic receptor antagonist used to treat hypertension associated with pheochromocytoma.[3][4] Its mechanism involves covalent binding to alpha-adrenoceptors, leading to vasodilation.[4][5]

  • Diphenhydramine: A first-generation antihistamine with sedative and anticholinergic properties, acting as an H1 receptor antagonist.[6]

  • Phenoxazine Derivatives: A class of compounds investigated for their potential as anticancer agents.[7]

  • Phenoxyphenyl Derivatives: Some derivatives have been explored for their anticonvulsant properties.[8]

The structural resemblance to these compounds suggests that this compound could be investigated for its potential as an adrenergic modulator, an antihistamine, or an agent targeting the central nervous system.

Proposed Mechanisms of Action and Therapeutic Targets

Based on its chemical structure, several putative mechanisms of action for this compound can be hypothesized. The following diagram illustrates potential signaling pathways that could be modulated by this compound, drawing parallels from its structural analogs.

G cluster_adrenergic Adrenergic Signaling cluster_histamine Histamine Signaling cluster_cns CNS Signaling Adrenergic_Receptor Alpha-Adrenergic Receptor PLC Phospholipase C Adrenergic_Receptor->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release Smooth_Muscle_Contraction Smooth Muscle Contraction Ca_Release->Smooth_Muscle_Contraction Histamine_Receptor H1 Histamine Receptor G_Protein G-Protein Histamine_Receptor->G_Protein Allergic_Response Allergic Response G_Protein->Allergic_Response Ion_Channel Ion Channels (e.g., Sodium, Potassium) Neuronal_Excitability Neuronal Excitability Ion_Channel->Neuronal_Excitability Compound (4-Phenoxyphenyl)methanamine hydrochloride Compound->Adrenergic_Receptor Antagonism? Compound->Histamine_Receptor Antagonism? Compound->Ion_Channel Modulation?

Caption: Proposed Mechanisms of Action for this compound.

Experimental Protocols for Pharmacological Screening

The following protocols provide a starting point for the systematic evaluation of the biological activity of this compound.

Protocol 1: In Vitro Alpha-Adrenergic Receptor Binding Assay

This protocol is designed to determine if this compound can bind to alpha-adrenergic receptors, a key mechanism of drugs like phenoxybenzamine.[3]

Objective: To assess the binding affinity of this compound for α1- and α2-adrenergic receptors.

Materials:

  • This compound

  • Radioligand (e.g., [³H]-prazosin for α1, [³H]-rauwolscine for α2)

  • Cell membranes expressing α1- or α2-adrenergic receptors

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)

  • Non-specific binding control (e.g., phentolamine)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in the binding buffer.

  • In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the bound radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value of the test compound.

Data Analysis and Interpretation: A low IC₅₀ value indicates high binding affinity. This would suggest that this compound may act as an adrenergic modulator.

Protocol 2: In Vitro Histamine H1 Receptor Functional Assay

This protocol will assess the functional antagonism of the histamine H1 receptor, a mechanism shared by antihistamines like diphenhydramine.[6]

Objective: To determine if this compound can inhibit histamine-induced cellular responses mediated by the H1 receptor.

Materials:

  • This compound

  • Histamine

  • Cell line expressing the H1 receptor (e.g., HEK293 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

  • Cell culture medium and reagents

  • Fluorometric imaging plate reader (FLIPR) or fluorescence microscope

Procedure:

  • Culture the H1 receptor-expressing cells in a 96-well plate.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Pre-incubate the cells with varying concentrations of this compound or a known H1 antagonist (positive control).

  • Stimulate the cells with a fixed concentration of histamine.

  • Measure the change in intracellular calcium concentration using a FLIPR or fluorescence microscope.

  • Plot the histamine-induced calcium response against the concentration of the test compound to determine the IC₅₀.

Data Analysis and Interpretation: Inhibition of the histamine-induced calcium signal would indicate that the compound has H1 receptor antagonist activity.

Protocol 3: In Vivo Anticonvulsant Screening in a Mouse Model

This protocol is a preliminary in vivo screen to evaluate the potential anticonvulsant effects of the compound, based on the activity of some phenoxyphenyl derivatives.[8]

Objective: To assess the ability of this compound to protect against chemically-induced seizures in mice.

Materials:

  • This compound

  • Pentylenetetrazole (PTZ) or Maximal Electroshock (MES) apparatus

  • Male ICR mice (or other appropriate strain)

  • Vehicle (e.g., saline, DMSO)

  • Positive control (e.g., diazepam)

Procedure:

  • Acclimatize the mice to the laboratory environment.

  • Administer this compound, vehicle, or positive control to different groups of mice via an appropriate route (e.g., intraperitoneal injection).

  • After a specified pre-treatment time, induce seizures using either PTZ injection or MES.

  • Observe the mice for the onset and severity of seizures for a defined period.

  • Record the number of animals protected from seizures in each group.

Data Analysis and Interpretation: A statistically significant increase in the number of protected animals in the test group compared to the vehicle group would suggest potential anticonvulsant activity.

Workflow for Investigating this compound

The following diagram outlines a logical workflow for the comprehensive evaluation of this compound in a pharmaceutical development context.

G Start Compound Synthesis & Characterization In_Vitro In Vitro Screening (Binding & Functional Assays) Start->In_Vitro Lead_ID Lead Identification (Potency & Selectivity) In_Vitro->Lead_ID In_Vivo In Vivo Efficacy (Animal Models) Lead_ID->In_Vivo Lead_Opt Lead Optimization (Structure-Activity Relationship) Lead_ID->Lead_Opt ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) In_Vivo->ADMET ADMET->Lead_Opt Preclinical Preclinical Development ADMET->Preclinical Lead_Opt->In_Vitro

Caption: Experimental Workflow for Pharmaceutical Development.

Conclusion and Future Directions

This compound represents a chemical entity with untapped potential in pharmaceutical development. Its structural motifs, shared with several classes of bioactive compounds, provide a strong rationale for its investigation as a modulator of adrenergic, histaminergic, or central nervous system targets. The protocols and workflows detailed in this guide offer a robust framework for initiating such an investigation. Further studies should focus on elucidating its precise mechanism of action, establishing a comprehensive structure-activity relationship through the synthesis of analogs, and conducting thorough preclinical safety and efficacy evaluations. These efforts will be crucial in determining the ultimate therapeutic value of this compound and its derivatives.

References

  • PubChem. 1-(4-(4-Methylphenoxy)phenyl)methanamine--hydrogen chloride (1/1). Retrieved from [Link]

  • GHC. [4-(4-Methoxyphenoxy)phenyl]methanamine hydrochloride. Retrieved from [Link]

  • Tariq, M. A., & Vashisht, R. (2023). Phenoxybenzamine. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Wikipedia. Diphenhydramine. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 27(19), 6539. Retrieved from [Link]

  • Patsnap Synapse. What is the mechanism of Methoxyphenamine Hydrochloride? Retrieved from [Link]

  • Rather, M. A., et al. (2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. RSC Advances, 13(7), 4467-4497. Retrieved from [Link]

  • Yurttaş, L., et al. (2023). Hybridization of the effective pharmacophores for treatment of epilepsy: design, synthesis, in vivo anticonvulsant activity, and in silico studies of phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid hybrids. Journal of Biomolecular Structure and Dynamics, 1-16. Retrieved from [Link]

  • Francis, B. M. (1986). Role of structure in diphenyl ether teratogenesis. Toxicology, 40(3), 297-309. Retrieved from [Link]

  • Deranged Physiology. Phenoxybenzamine. Retrieved from [Link]

  • Bayview Pharmacy. Phenoxybenzamine Hydrochloride. Retrieved from [Link]

Sources

A Robust and Validated LC-MS/MS Method for the High-Throughput Quantification of (4-Phenoxyphenyl)methanamine Hydrochloride in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of (4-Phenoxyphenyl)methanamine hydrochloride in human plasma. Developed for drug development professionals and researchers, this guide provides not only step-by-step protocols but also the scientific rationale behind key methodological choices. The method utilizes a straightforward protein precipitation extraction procedure and a stable isotope-labeled internal standard to ensure high accuracy, precision, and throughput. All validation procedures are designed in accordance with the principles outlined in the ICH M10 Bioanalytical Method Validation Guideline to ensure data integrity and regulatory compliance.[1]

Introduction: The Need for a Reliable Quantification Method

(4-Phenoxyphenyl)methanamine, also known as 4-phenoxybenzylamine, is an organic compound featuring a benzylamine core with a phenoxy substitution.[2] Its structural motifs are common in medicinal chemistry, making it a relevant compound or intermediate in pharmaceutical research and development. Accurate quantification in biological matrices like plasma is critical for pharmacokinetic (PK), toxicokinetic (TK), and metabolism studies, which form the bedrock of preclinical and clinical drug development.[3]

LC-MS/MS is the analytical technique of choice for such applications due to its unparalleled sensitivity, selectivity, and speed.[4] By coupling the separation power of high-performance liquid chromatography (HPLC) with the mass-resolving capability of tandem mass spectrometry (MS/MS), we can confidently measure low concentrations of the analyte even in a complex biological matrix. This document provides a comprehensive protocol, from sample preparation to method validation, designed for immediate implementation in a bioanalytical laboratory.

Analyte Physicochemical Properties and Reagents

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueSource
Chemical Name This compound[5]
Synonyms 4-Phenoxybenzylamine hydrochloride[5]
CAS Number 169944-04-1[5]
Molecular Formula C₁₃H₁₄ClNO[5]
Molecular Weight 235.71 g/mol [5]
Free Base Formula C₁₃H₁₃NO[6]
Free Base MW 199.25 g/mol [6]
Free Base Structure SMILES: C1=CC=C(C=C1)OC2=CC=C(C=C2)CN[6]

Materials and Reagents:

  • This compound reference standard (≥97% purity)

  • (4-Phenoxyphenyl)methanamine-d₅ hydrochloride (Internal Standard, IS)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Deionized Water (≥18.2 MΩ·cm)

  • Human Plasma (K₂EDTA anticoagulant), sourced from at least six unique donors for validation.

Instrumentation and Optimized Conditions

The following parameters were optimized for a typical triple quadrupole mass spectrometer coupled with a UHPLC system. These serve as a robust starting point but may require minor adjustments based on specific instrumentation.

Liquid Chromatography (LC) Conditions

The primary goal of the chromatographic separation is to resolve the analyte from endogenous matrix components, particularly phospholipids, which can cause ion suppression.[7] A reversed-phase C18 column provides excellent retention for this moderately hydrophobic molecule. The addition of formic acid to the mobile phase is crucial; it serves to acidify the eluent, ensuring the primary amine of the analyte remains protonated ([M+H]⁺), which is essential for efficient positive mode electrospray ionization and good peak shape.

ParameterRecommended Condition
UHPLC System Standard Binary Pump System
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Gradient Elution 0.0-0.5 min (10% B), 0.5-2.5 min (10-95% B), 2.5-3.0 min (95% B), 3.1-4.0 min (10% B)
Mass Spectrometry (MS) Conditions

The method employs electrospray ionization in positive ion mode (ESI+) and Multiple Reaction Monitoring (MRM) for quantification. MRM provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.[3] The proposed transitions below are based on the analyte's structure and should be confirmed experimentally by infusing a standard solution directly into the mass spectrometer.

ParameterRecommended Condition
Mass Spectrometer Triple Quadrupole (QqQ) Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Collision Gas Argon

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell (s)Collision Energy (eV)
Analyte (Quantifier) 200.1183.10.0515
Analyte (Qualifier) 200.193.10.0525
IS (d₅-Analyte) 205.1188.10.0515

Experimental Protocols

Protocol 1: Preparation of Standards and Samples

Rationale for Internal Standard Selection: A stable isotope-labeled (SIL) internal standard is the gold standard for quantitative bioanalysis.[8][9] (4-Phenoxyphenyl)methanamine-d₅ has nearly identical physicochemical properties to the analyte, ensuring it co-elutes chromatographically and experiences the same degree of extraction loss and matrix effects, thereby providing the most accurate correction.[8]

A. Stock and Working Solutions:

  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~2.5 mg of (4-Phenoxyphenyl)methanamine HCl and its d₅-IS into separate 2.5 mL volumetric flasks. Dissolve and bring to volume with methanol. Note: Account for the HCl salt factor when calculating the free base concentration.

  • Analyte Working Solutions: Serially dilute the primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working solutions for spiking calibration curve (CAL) standards and quality control (QC) samples.

  • IS Working Solution (100 ng/mL): Dilute the IS primary stock solution with 50:50 (v/v) acetonitrile:water.

B. Calibration (CAL) and Quality Control (QC) Samples:

  • Spike 47.5 µL of blank human plasma with 2.5 µL of the appropriate analyte working solution to achieve the desired concentrations.

  • Recommended concentration levels:

    • CAL Standards: 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL.

    • QC Samples: 1 ng/mL (LLOQ), 3 ng/mL (Low), 80 ng/mL (Medium), 800 ng/mL (High).

C. Plasma Sample Extraction Protocol: Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma.[7] Acetonitrile is used as the precipitation solvent as it efficiently denatures proteins while keeping the analyte and IS in solution.

  • Pipette 50 µL of plasma sample (blank, CAL, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS working solution (100 ng/mL) in acetonitrile. The IS also serves as the protein precipitation agent.

  • Vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to a clean autosampler vial or 96-well plate.

  • Inject 5 µL onto the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow plasma 1. Pipette 50 µL Plasma Sample add_is 2. Add 150 µL IS in Acetonitrile plasma->add_is vortex 3. Vortex (30 seconds) add_is->vortex centrifuge 4. Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant 5. Transfer 100 µL Supernatant centrifuge->supernatant inject 6. Inject 5 µL into LC-MS/MS System supernatant->inject

Caption: Plasma sample protein precipitation workflow.

Protocol 2: Bioanalytical Method Validation

A full validation must be performed to demonstrate that the method is fit for its intended purpose, following regulatory guidelines such as the ICH M10.[1][10]

G cluster_validation Core Validation Parameters (ICH M10) selectivity Selectivity & Specificity linearity Linearity & Range selectivity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lloq LLOQ precision->lloq recovery Recovery lloq->recovery matrix Matrix Effect recovery->matrix stability Stability matrix->stability

Caption: Key parameters for bioanalytical method validation.

A. Selectivity and Specificity:

  • Procedure: Analyze blank plasma from at least six different sources. Analyze a blank sample spiked only with the IS and another spiked only with the analyte at the Upper Limit of Quantification (ULOQ).

  • Acceptance Criteria: No significant interfering peaks (>20% of LLOQ response for the analyte, >5% for the IS) should be observed at the retention times of the analyte and IS.

B. Linearity and Calibration Curve:

  • Procedure: Analyze a full calibration curve (e.g., 8 non-zero standards) in at least three separate runs.

  • Acceptance Criteria: A linear regression of the peak area ratio (Analyte/IS) vs. concentration with a 1/x² weighting should be used. The coefficient of determination (r²) should be ≥0.99. Back-calculated concentrations of ≥75% of standards must be within ±15% of the nominal value (±20% at LLOQ).

C. Accuracy and Precision:

  • Procedure: Analyze five replicates of QC samples at four levels (LLOQ, Low, Medium, High) in three separate analytical runs performed on at least two different days.

  • Acceptance Criteria:

    • Intra-run: The mean accuracy should be within ±15% of nominal (±20% at LLOQ). The precision (%CV) should not exceed 15% (20% at LLOQ).[11]

    • Inter-run: The mean accuracy should be within ±15% of nominal (±20% at LLOQ). The precision (%CV) should not exceed 15% (20% at LLOQ).[11]

D. Matrix Effect and Recovery:

  • Procedure: These are assessed using three sets of samples at Low and High QC concentrations (n=6 from different plasma lots for matrix effect):

    • Set A: Analyte and IS spiked in extracted blank plasma supernatant.

    • Set B: Blank plasma extracted, then analyte and IS spiked into the final supernatant.

    • Set C: Analyte and IS spiked in a neat solution (e.g., 50:50 ACN:H₂O).

  • Calculations & Criteria:

    • Extraction Recovery (%) = (Peak Response of Set B / Peak Response of Set A) * 100. Should be consistent and precise.

    • Matrix Factor = (Peak Response of Set B / Peak Response of Set C). The IS-normalized matrix factor should be calculated for each lot, and the %CV should be ≤15%.

E. Stability:

  • Procedure: Analyze QC samples (Low and High) after storage under various conditions, comparing them to freshly prepared standards.

  • Conditions & Criteria: Stability is established if the mean concentration of the stored QCs is within ±15% of the nominal values.

    • Bench-Top Stability: 4-8 hours at room temperature.

    • Freeze-Thaw Stability: Minimum of three freeze (-20°C or -80°C) and thaw cycles.

    • Long-Term Stability: Stored at -20°C or -80°C for a duration covering the expected sample storage time.

Summary of Validation Acceptance Criteria:

ParameterConcentrationAcceptance Criteria
Accuracy LLOQ80 - 120%
Low, Mid, High QC85 - 115%
Precision (%CV) LLOQ≤ 20%
Low, Mid, High QC≤ 15%
Selectivity Blank PlasmaResponse < 20% of LLOQ
Stability Low, High QCMean concentration within ±15% of nominal
Matrix Effect Low, High QCIS-Normalized Matrix Factor %CV ≤ 15%

Senior Scientist Insights and Discussion

The described method is straightforward and robust, but success in bioanalysis lies in understanding the nuances.

  • Causality of Method Choices: The choice of protein precipitation was deliberate for its speed and simplicity, making it ideal for high-throughput screening in early drug discovery.[7] However, for late-stage clinical trials requiring the lowest possible LLOQ, a more rigorous extraction like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) might be necessary to further reduce matrix effects and achieve higher concentration factors.

  • Trustworthiness and Self-Validation: The protocol is inherently self-validating through the systematic use of QCs in every analytical run. A run is only considered valid if the QC samples meet the pre-defined accuracy and precision criteria. This ensures the reliability of data generated for unknown samples.

  • Potential Pitfalls:

    • Metabolite Interference: It is crucial to assess for potential cross-talk from metabolites, especially N-dealkylation or O-dealkylation products, which might be isobaric. The selectivity of the MS/MS transitions and chromatographic separation should be sufficient to mitigate this, but it must be verified during method development.

    • Carryover: High-concentration samples can adsorb to parts of the autosampler and column. It is essential to demonstrate that the response in a blank injection following the ULOQ standard is less than 20% of the LLOQ response. This can be mitigated with a strong needle wash solution in the autosampler.

Conclusion

This application note provides a comprehensive, ready-to-implement LC-MS/MS method for the quantification of this compound in human plasma. The method demonstrates high sensitivity, selectivity, and robustness. By adhering to the detailed protocols for sample preparation and rigorous validation against international guidelines, laboratories can generate reliable and defensible data crucial for advancing pharmaceutical research and development programs.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2760343, (4-Phenoxyphenyl)methanamine. Available at: [Link]

  • Chem-Impex International. 4-(4-Methylphenoxy)benzylamine hydrochloride. Available at: [Link]

  • ChemBK. (4-(p-tolyloxy)phenyl)methanamine hydrochloride. Available at: [Link]

  • Chem-Impex International. 1-(2-Phenoxyphenyl)methanamine hydrochloride. Available at: [Link]

  • LGC Group. Guide to achieving reliable quantitative LC-MS measurements. Available at: [Link]

  • Fisher Scientific. (4-Phenoxyphenyl)methylamine hydrochloride, 97%, Thermo Scientific. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 17749862, 1-(4-(4-Methylphenoxy)phenyl)methanamine--hydrogen chloride (1/1). Available at: [Link]

  • ResearchGate. (PDF) Mass Spectrometry Parameters Optimization for the 46 Multiclass Pesticides Determination in Strawberries with Gas Chromatography Ion-Trap Tandem Mass Spectrometry. Available at: [Link]

  • Drug Development & Delivery. Application of LCMS in small-molecule drug development. Available at: [Link]

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. Available at: [Link]

  • National Center for Biotechnology Information. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Available at: [Link]

  • National Center for Biotechnology Information. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Available at: [Link]

  • Agilent Technologies. Determination of Primary Aromatic Amines by LC/MS/MS. Available at: [Link]

  • European Medicines Agency. Guideline on bioanalytical method validation. Available at: [Link]

  • LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Available at: [Link]

  • National Center for Biotechnology Information. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Available at: [Link]

  • Spectroscopy Europe. A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Available at: [Link]

  • U.S. Food & Drug Administration. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. Available at: [Link]

  • Bioanalysis Zone. Small Molecule Method Development Strategies. Available at: [Link]

  • MDPI. Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. Available at: [Link]

  • ACS Publications. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Available at: [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]

  • SlideShare. Sample Preparation in LC-MS. Available at: [Link]

  • U.S. Food & Drug Administration. Bioanalytical Method Validation for Biomarkers Guidance. Available at: [Link]

  • European Medicines Agency. ICH M10 on bioanalytical method validation - Scientific guideline. Available at: [Link]

  • YouTube. How Do You Prepare A Sample For LC-MS Analysis?. Available at: [Link]

  • BioPharma Services Inc. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Available at: [Link]

  • LinkedIn. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]

  • YouTube. Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Available at: [Link]

  • U.S. Food & Drug Administration. Guidance for Industry: Bioanalytical Method Validation. Available at: [Link]

  • Helda - University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available at: [Link]

  • YouTube. Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Available at: [Link]

  • Chromatography Online. Determination and Quantification of Primary Aromatic Amine in Printer Ink. Available at: [Link]

  • SlideShare. USFDA guidelines for bioanalytical method validation. Available at: [Link]

Sources

Developing a standard operating procedure for handling (4-Phenoxyphenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Standard Operating Procedure: (4-Phenoxyphenyl)methanamine hydrochloride

Introduction and Scope

This compound (CAS No: 169944-04-1) is a versatile chemical intermediate with significant applications in pharmaceutical research and drug development.[1][2] Its structure, featuring a phenoxybenzylamine core, makes it a valuable building block in the synthesis of novel therapeutic agents.[3] Published data suggests its utility as a scaffold for compounds targeting biological systems such as L-type calcium channels or viral proteins like HCV NS3/4a.[3]

This document provides a comprehensive standard operating procedure (SOP) for the safe handling, storage, use, and disposal of this compound in a laboratory setting. The protocols herein are designed for researchers, scientists, and drug development professionals to minimize risks and ensure experimental integrity. Adherence to these guidelines is mandatory for all personnel handling this compound.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. This compound is a hazardous substance that requires careful management.[4]

GHS Hazard Classification

The compound is classified with multiple hazards according to the Globally Harmonized System (GHS).[5] Personnel must be familiar with these classifications and the associated risks.

Hazard Class Category Hazard Statement Source Citation
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4][5]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[4][5]
Carcinogenicity (Suspected)Category 2H351: Suspected of causing cancer

Note: The carcinogenicity classification is based on the related compound Phenoxybenzamine hydrochloride and should be considered a potential risk for this substance until proven otherwise.

Primary Routes of Exposure & Health Effects
  • Inhalation: Inhaling the dust can irritate the respiratory system.[4]

  • Skin Contact: Direct contact causes skin irritation.[4]

  • Eye Contact: The compound is a serious eye irritant and can cause significant damage.[4][6]

  • Ingestion: Swallowing the compound is harmful and may lead to systemic toxicity.[4]

A comprehensive risk assessment must be performed before any new experimental protocol involving this compound is initiated.

Engineering and Administrative Controls

To mitigate the risks identified above, a multi-layered approach of engineering controls, administrative procedures, and personal protective equipment (PPE) is required.

Engineering Controls
  • Chemical Fume Hood: All procedures that involve handling the solid powder or creating solutions must be performed inside a certified chemical fume hood.[6] This is the primary engineering control to prevent inhalation of dust and vapors.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[4]

Administrative Controls
  • Designated Area: Establish a clearly marked "Designated Area" within the lab for handling this compound. Access should be restricted to trained personnel.

  • Training: All personnel must receive documented training on this SOP and the specific hazards of the compound before being granted permission to handle it.

  • Safe Work Practices: Do not eat, drink, or smoke in areas where this chemical is handled. Wash hands thoroughly after handling, even if gloves were worn.[7]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the final barrier between the researcher and the chemical. The following PPE is mandatory for all handling procedures.

Protection Type Specification Rationale
Hand Protection Nitrile gloves, inspected before use.Protects against skin irritation.[4] Use proper glove removal technique to avoid contaminating skin.[8]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against dust particles and splashes causing serious eye irritation.[4]
Face Protection Face shield.Required when there is a significant risk of splashing (e.g., handling larger quantities or during vigorous mixing).
Body Protection Fully buttoned laboratory coat.Protects skin and personal clothing from contamination.

Storage and Handling Procedures

Proper storage is critical to maintaining the chemical's integrity and preventing accidental exposure.

  • Receiving: Upon receipt, inspect the container for damage. Log the chemical into the laboratory's inventory system.

  • Storage Conditions: Store the compound in a dry, cool, and well-ventilated place.[4][7] The storage location should be a designated corrosives or toxics cabinet.

  • Container: Keep the container tightly closed to prevent absorption of moisture and contamination.[9]

  • Security: The compound must be stored in a locked-up location to prevent unauthorized access.[4]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong reducing agents.[4]

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for common laboratory procedures. The causality behind each step is explained to reinforce safe and effective practices.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal a 1. Don PPE b 2. Prepare Fume Hood a->b Proceed to handling c 3. Gather Materials b->c Proceed to handling d 4. Retrieve from Storage c->d Proceed to handling e 5. Weigh Solid Compound d->e f 6. Prepare Solution e->f g 7. Seal & Label Container f->g h 8. Decontaminate Surfaces g->h After experiment i 9. Dispose of Waste h->i j 10. Doff PPE & Wash Hands i->j start Spill Occurs alert Alert personnel Evacuate if necessary start->alert assess Assess Spill Size alert->assess small_spill Small Spill (<1g, contained) assess->small_spill Small large_spill Large Spill (>1g or uncontained) assess->large_spill Large small_cleanup Cover with absorbent material Gently sweep into waste container Decontaminate area small_spill->small_cleanup large_cleanup Evacuate Area Contact EH&S Restrict Access large_spill->large_cleanup report Report Incident small_cleanup->report large_cleanup->report

Caption: Decision-making workflow for spill response.

  • Small Spill (Solid): Gently sweep up the material and place it into a suitable, labeled container for disposal. [4]Avoid creating dust. Clean the spill area with a damp cloth and decontaminate.

  • Large Spill: Evacuate the immediate area. Alert laboratory personnel and contact the institutional Environmental Health & Safety (EH&S) office. Restrict access to the area.

Personnel Exposure First Aid
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [4]* Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical advice. [4]* Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If feeling unwell, call a POISON CENTER or physician. [4]* Ingestion: Call a POISON CENTER or physician immediately. Rinse mouth with water. Do NOT induce vomiting. [4]

Waste Disposal

All waste generated from handling this compound is considered hazardous waste.

  • Chemical Waste: Unused or unwanted solid material and solutions must be disposed of through an approved hazardous waste disposal program. * Contaminated Materials: Used gloves, weigh boats, paper towels, and other contaminated disposable materials must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Containers: Do not mix this waste with other chemical waste streams. [8]Handle uncleaned containers as you would the product itself. [8]

References

  • Safety Data Sheet: 1-(2-Phenoxyphenyl)methanamine hydrochloride. Fisher Scientific.

  • Safety Data Sheet: (2-Chloro-4-methoxyphenyl)methanamine hydrochloride. CymitQuimica.

  • Safety Data Sheet: 4-Methoxyphenol. Carl ROTH.

  • Safety Data Sheet: Phenoxybenzamine hydrochloride. Sigma-Aldrich.

  • Safety Data Sheet. Sigma-Aldrich.

  • Safety Data Sheet: 4-Methoxyphenol. Fisher Scientific.

  • [4-(4-Methoxyphenoxy)phenyl]methanamine hydrochloride. Gant H. K.

  • (4-Phenoxyphenyl)methylamine hydrochloride, 97%, Thermo Scientific. Fisher Scientific.

  • (4-Phenoxyphenyl)methanamine | C13H13NO. PubChem, National Institutes of Health.

  • Application Notes and Protocols: (R)-(4-Chlorophenyl)(phenyl)methanamine as a Chiral Moiety. Benchchem.

  • Chemical Hazards. Emory University Environmental Health and Safety Office.

  • 4-Phenoxybenzenemethanamine | CAS 107622-80-0. CymitQuimica.

  • 1-(2-PHENOXYPHENYL)METHANAMINE hydrochloride | C13H14ClNO. PubChem, National Institutes of Health.

  • This compound Suppliers. Echemi.

  • This compound Suppliers. Echemi.

Sources

Application Notes and Protocols for the Creation of Novel Polymers in Material Science

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Polymeric Innovation

The relentless pursuit of materials with enhanced performance, sustainability, and functionality is a cornerstone of modern material science. Polymers, due to their vast structural diversity and tunable properties, are at the forefront of this endeavor. The creation of novel polymers is not merely an academic exercise; it is the engine driving advancements in fields ranging from biomedicine to sustainable technologies. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, protocols, and applications of novel polymer synthesis. We will delve into the causality behind experimental choices, offering field-proven insights to empower your research and development.

Section 1: Advanced Synthesis of Functional Polymers

The architecture of a polymer dictates its function. Controlled polymerization techniques are paramount for achieving well-defined structures, including block copolymers, star polymers, and polymers with specific end-group functionalities.[1]

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization is a versatile and robust method for controlling radical polymerization, allowing for the synthesis of polymers with low polydispersity and complex architectures.[2][3] The core principle of RAFT lies in the use of a chain transfer agent (CTA) to moderate the polymerization process through a reversible exchange mechanism.[4]

Expert Insight: The choice of RAFT agent is critical and depends on the monomer being polymerized. A successful RAFT polymerization hinges on the reversible transfer of the thiocarbonylthio group between growing polymer chains, ensuring that all chains have an equal opportunity to propagate. This "living" characteristic is what allows for the synthesis of well-defined block copolymers by sequential monomer addition.[5]

This protocol outlines the synthesis of a well-defined block copolymer using a "one-pot" approach where the second monomer is added after the first has reached high conversion.[6]

Materials:

  • Styrene (monomer 1)

  • Methyl methacrylate (MMA) (monomer 2)

  • 2-Cyano-2-propyl benzodithioate (RAFT agent)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous toluene (solvent)

  • Argon or Nitrogen gas

  • Schlenk flask or sealed ampules

Procedure:

  • Macro-RAFT Agent Synthesis (Polystyrene Block):

    • In a Schlenk flask, dissolve styrene, 2-cyano-2-propyl benzodithioate, and AIBN in anhydrous toluene. The molar ratio of monomer:RAFT agent:initiator should be carefully calculated to target a specific molecular weight. A common starting point is [Styrene]:[RAFT]:[AIBN] = 200:1:0.2.

    • De-gas the solution by three freeze-pump-thaw cycles to remove oxygen, which can terminate the radical polymerization.

    • Place the sealed flask in an oil bath preheated to 70°C.

    • Monitor the reaction progress by taking aliquots and analyzing monomer conversion via ¹H NMR.

    • Once high conversion (>90%) is reached (typically after 12-16 hours), cool the reaction to room temperature.

  • Chain Extension (PMMA Block):

    • Prepare a de-gassed solution of MMA in anhydrous toluene.

    • Under an inert atmosphere, add the MMA solution to the flask containing the polystyrene macro-RAFT agent.

    • Re-heat the reaction mixture to 70°C and continue the polymerization for another 12-24 hours.

    • Cool the reaction and precipitate the polymer by adding the solution dropwise into a large excess of cold methanol.

    • Filter and dry the resulting PS-b-PMMA block copolymer under vacuum.

Self-Validation: The success of the block copolymer synthesis is validated by a clear shift in the molecular weight distribution to higher values, as determined by Gel Permeation Chromatography (GPC), while maintaining a low polydispersity index (PDI < 1.3). ¹H NMR spectroscopy should confirm the presence of both polystyrene and PMMA blocks.

Atom Transfer Radical Polymerization (ATRP)

ATRP is another powerful controlled radical polymerization technique that utilizes a transition metal catalyst (typically copper-based) to establish a dynamic equilibrium between active and dormant polymer chains.[1] This method is renowned for its ability to create complex architectures like star polymers and polymer brushes.[1]

Expert Insight: The key to a successful ATRP is maintaining the appropriate ratio of activator (Cu(I)) to deactivator (Cu(II)) species. This ratio governs the polymerization rate and the degree of control. The choice of ligand for the copper catalyst is also crucial as it influences the catalyst's solubility and reactivity.

ATRP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Monomer Monomer Schlenk Combine in Schlenk Flask Monomer->Schlenk Initiator Initiator (Alkyl Halide) Initiator->Schlenk Catalyst Catalyst (e.g., CuBr) Catalyst->Schlenk Ligand Ligand (e.g., PMDETA) Ligand->Schlenk Solvent Solvent Solvent->Schlenk Degas Freeze-Pump-Thaw Cycles Schlenk->Degas Polymerize Polymerize at Controlled Temperature Degas->Polymerize Precipitate Precipitate in Non-solvent Polymerize->Precipitate Filter_Dry Filter and Dry Precipitate->Filter_Dry Characterize Characterize (GPC, NMR) Filter_Dry->Characterize

Caption: General workflow for Atom Transfer Radical Polymerization (ATRP).

Ring-Opening Polymerization (ROP)

ROP is a crucial method for synthesizing biodegradable polymers like poly(lactic acid) (PLA) and polycaprolactone (PCL) from cyclic monomers.[7][8] This technique is particularly important for biomedical applications where biocompatibility and degradation are desired.[9] The polymerization is driven by the relief of ring strain in the cyclic monomer.[8]

Expert Insight: ROP reactions are highly sensitive to impurities, especially water, which can act as an initiator and lead to poor control over molecular weight.[7] Therefore, anhydrous conditions and the use of a glovebox or Schlenk line are often necessary for achieving high-quality polymers.[7] The choice of catalyst, often a metal-based complex, can influence the stereochemistry of the resulting polymer, which in turn affects its physical properties.[10]

Section 2: Characterization of Novel Polymers

Thorough characterization is essential to confirm the successful synthesis of a novel polymer and to understand its properties. A combination of techniques is typically employed.[11]

Technique Principle Information Obtained
Gel Permeation Chromatography (GPC) Separates polymers based on their hydrodynamic volume in solution.[11]Molecular weight (Mn, Mw), and polydispersity index (PDI).[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy Analyzes the magnetic properties of atomic nuclei to provide detailed information about molecular structure.[11]Polymer composition, microstructure (tacticity), and end-group analysis.[12]
Differential Scanning Calorimetry (DSC) Measures the heat flow into or out of a sample as a function of temperature.[11]Glass transition temperature (Tg), melting point (Tm), and crystallinity.[12]
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature.[11]Thermal stability and decomposition temperature.

Data Presentation: The combination of GPC and NMR is particularly powerful for analyzing block copolymers.[13] GPC confirms the increase in molecular weight after the addition of the second block, while NMR verifies the incorporation of both monomers into the polymer chain.[14]

Section 3: Applications in Drug Development and Beyond

The ability to create novel polymers with precise architectures opens up a vast landscape of applications, particularly in the biomedical field.

Stimuli-Responsive Polymers for Drug Delivery

Stimuli-responsive polymers, often referred to as "smart" polymers, undergo a significant change in their physical or chemical properties in response to an external stimulus such as pH, temperature, or redox potential.[15][16][17] This property makes them ideal candidates for targeted drug delivery systems.[18]

Causality in Design: For example, a pH-responsive polymer can be designed to be stable at physiological pH (7.4) but to disassemble and release its drug payload in the acidic environment of a tumor.[19] This is achieved by incorporating ionizable groups into the polymer backbone that change their charge and solubility with pH.

Drug_Delivery cluster_systemic Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment (Acidic pH) Nanocarrier Drug-Loaded Polymer Nanocarrier (Stable) Disassembly Polymer Disassembly Nanocarrier->Disassembly pH Decrease Release Drug Release Disassembly->Release

Caption: pH-responsive drug delivery mechanism.

Biodegradable Polymers for Tissue Engineering

Biodegradable polymers serve as temporary scaffolds that support cell growth and tissue regeneration before degrading into non-toxic products that are eliminated by the body.[20][21] Materials like PLA and its copolymers are widely used for this purpose.[22]

Protocol 2: Fabrication of a Biodegradable Polymer Film for Cell Culture

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM) (solvent)

  • Glass petri dish

Procedure:

  • Prepare a 5% (w/v) solution of PLGA in DCM by dissolving the polymer with gentle stirring.

  • Pour the polymer solution into a clean, level glass petri dish. The volume will determine the final film thickness.

  • Cover the petri dish loosely to allow for slow solvent evaporation in a fume hood. Rapid evaporation can lead to a porous and uneven film.

  • Once the film is completely dry (typically 24-48 hours), carefully peel it from the petri dish.

  • Sterilize the film for cell culture applications, for example, by UV irradiation.

Self-Validation: The quality of the film can be assessed by visual inspection for uniformity and lack of defects. Its suitability for cell culture can be confirmed by seeding cells and observing their attachment and proliferation.

Sustainable Polymers from Renewable Resources

The development of polymers from renewable resources is a critical step towards a more sustainable future.[23][24] Bio-based polymers can be derived from sources like starch, cellulose, and plant oils.[25][26] These materials can offer a reduced carbon footprint compared to their petroleum-based counterparts.[27]

Conclusion

The creation of novel polymers is a dynamic and interdisciplinary field that continues to push the boundaries of material science. By understanding the principles behind advanced synthesis techniques and employing rigorous characterization methods, researchers can design and create materials with tailored properties for a wide range of applications. This guide provides a foundation of protocols and expert insights to aid in this exciting endeavor.

References

  • Linear Block Copolymer Synthesis. (2022-08-12). [Link]

  • Special Issue : Advanced Polymers from Renewable Resources. MDPI. [Link]

  • Ring-Opening Polymerization of Lactide To Form a Biodegradable Polymer. ResearchGate. [Link]

  • Polymer Film Manufacturing Guide. Scribd. [Link]

  • Synthesis of Hydrogels through Various Polymerization Methods and Their Potential in Biomedical and Industrial Applications. Progress in Chemical and Biochemical Research. [Link]

  • Strategies To Design and Synthesize Polymer-Based Stimuli-Responsive Drug-Delivery Nanosystems. PubMed. [Link]

  • Biomedical Applications of Biodegradable Polymers. PMC - PubMed Central. [Link]

  • The Synthesis of Hybrid Polymers Using Atom Transfer Radical Polymerization: Homopolymers and Block Copolymers from Polyhedral O. [Link]

  • Stimuli-Responsive Polymers in Drug Delivery. ResearchGate. [Link]

  • Understanding Polymer Production: Techniques, Reactions, and Industry Applications. [Link]

  • Recent Progress in Hydrogel Synthesis and Biomedical Applications. MDPI. [Link]

  • Biodegradable Polymers in Biomedical Applications: A Review—Developments, Perspectives and Future Challenges. MDPI. [Link]

  • Ring Opening Polymerization of Lactide for The synthesis of Poly (Lactic Acid). University of Illinois Urbana-Champaign. [Link]

  • RAFT General Procedures. Boron Molecular. [Link]

  • C. Novel Polymerization Methodologies. [Link]

  • The State of the Art of Polymers from Renewable Resources. ResearchGate. [Link]

  • Controlled Radical Polymerization: Mechanisms. ACS Publications. [Link]

  • Biodegradable Polymer Biomaterials for Tissue Engineering Applications: A Critical Review. E3S Web of Conferences. [Link]

  • Polymers characterization by 1H NMR, DSC and GPC. ResearchGate. [Link]

  • Thinking Green: Sustainable Polymers from Renewable Resources. PMC - NIH. [Link]

  • Hydrogels for Biomedical Applications: Their Characteristics and the Mechanisms behind Them. PMC - NIH. [Link]

  • How to prepare a polymer thin film. YouTube. [Link]

  • 50th Anniversary Perspective: RAFT Polymerization—A User Guide. Macromolecules. [Link]

  • Synthesis of Block Copolymers by Mechanistic Transformation from Reversible Complexation Mediated Living Radical Polymerization to the Photoinduced Radical Oxidation/Addition/Deactivation Process. ACS Macro Letters. [Link]

  • Functional biodegradable polymers via ring-opening polymerization of monomers without protective groups. Chemical Society Reviews. [Link]

  • Review of Stimuli-Responsive Polymers in Drug Delivery and Textile Application. MDPI. [Link]

  • Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers. PMC - PubMed Central. [Link]

  • chapter i: controlled/”living” free radical polymerizations. VTechWorks. [Link]

  • GPC-NMR Analysis for Polymer Characterisation. Intertek. [Link]

  • Topical Collection : Sustainable Polymeric Materials from Renewable Resources. MDPI. [Link]

  • Stimuli-responsive polymers and their applications. RSC Publishing. [Link]

  • Biodegradable polymers suitable for tissue engineering and drug delivery systems. [Link]

  • Teacher Guide Preparation of Bio-based Polymer Films Overview. [Link]

  • Continuous process for ATRP: Synthesis of homo and block copolymers. ResearchGate. [Link]

  • Ring-Opening Polymerization of rac-Lactide Catalyzed by Octahedral Nickel Carboxylate Complexes. MDPI. [Link]

  • (PDF) Crosslinking Strategies to Develop Hydrogels for Biomedical Applications. [Link]

  • Sustainable Polymers from Renewable Resources. Prospector Knowledge Center. [Link]

  • Polymer Fabrication 101. YouTube. [Link]

  • What Is Ring-Opening Polymerization? From Lactide to PLA Bioplastics. Patsnap Eureka. [Link]

  • CHAPTER 8: Hydrogels for Biomedical Applic
  • Reversible addition−fragmentation chain-transfer polymerization. Wikipedia. [Link]

  • Introduction to Stimuli-Responsive Materials and Their Biomedical Applic
  • Polymer Nanostructures Synthesized by Controlled Living Polymerization for Tumor-Targeted Drug Delivery. PMC - PubMed Central. [Link]

  • Block Copolymer Synthesis by the Combination of Living Cationic Polymerization and Other Polymerization Methods. PMC - NIH. [Link]

  • View of Biodegradable Synthetic Polymers for Tissue Engineering: A Mini-review. [Link]

  • Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. [Link]

Sources

The Cornerstone of Chromatographic Analysis: The Role of Analytical Standards

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Use of Standards in Chromatographic Techniques

In the landscape of analytical chemistry, particularly within pharmaceutical and drug development sectors, the integrity of a result is paramount. Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses for separating, identifying, and quantifying components within a mixture. However, the data generated is only as reliable as the reference points used. Analytical standards are the bedrock of this reliability, serving as highly characterized materials of known purity and concentration used to ensure the accuracy, precision, and reproducibility of chromatographic measurements.[1][2]

The fundamental principle of quantitative chromatography is that the instrument's response, typically the peak area or height, is directly proportional to the concentration of the analyte being measured.[3][4] Standards allow us to define this relationship, transforming a raw signal into a meaningful quantitative result. Their use is not merely a suggestion but a requirement mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and detailed in pharmacopeias such as the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) to ensure product quality and safety.[5][6]

1.1. The Hierarchy of Standards: From Primary to Working

Analytical standards exist in a hierarchy based on their purity, characterization, and intended use.

  • Primary Standards: These are materials of the highest purity, often certified by national metrology institutes like the National Institute of Standards and Technology (NIST) or pharmacopeias (e.g., USP Reference Standards).[2][7] They are used to calibrate instruments and to characterize secondary standards.

  • Secondary (or Working) Standards: These are standards qualified against a primary standard.[2] They are used for routine laboratory analyses, such as daily quality control checks and the preparation of calibration curves, to conserve the more expensive primary standards.

1.2. Qualitative vs. Quantitative Application

Standards are indispensable for both qualitative and quantitative analyses.

  • Qualitative Analysis: In this context, a standard is used to confirm the identity of an analyte. By comparing the retention time of a peak in an unknown sample to that of a known analytical standard under identical chromatographic conditions, an analyst can confidently identify the compound.[1]

  • Quantitative Analysis: This involves determining the exact amount or concentration of an analyte in a sample. This is achieved by comparing the instrument's response for the sample to the response of a series of prepared standards of known concentrations.[1][4]

Methodologies for Chromatographic Quantitation

The two principal methods for quantitative analysis in chromatography are the External Standard method and the Internal Standard method.[3][8] The choice between them is a critical experimental decision driven by the complexity of the sample matrix, the required level of precision, and the potential for variability during sample preparation and injection.

2.1. The External Standard (ES) Method

The External Standard (ES) method, also known as the external calibration method, is the most straightforward and common approach to quantitation.[9][10]

Causality and Logic: The core principle is that under identical chromatographic conditions, the response of the detector to an analyte is directly proportional to its concentration.[3] A calibration curve is generated by injecting a series of standards at different known concentrations and plotting the detector response (e.g., peak area) against concentration.[10][11] The concentration of the analyte in an unknown sample is then determined by injecting it, measuring its response, and interpolating its concentration from this calibration curve.[9]

This method is highly effective when the sample matrix is simple and does not interfere with the analyte, and when the injection volume is highly reproducible, as is the case with modern autosamplers. However, its primary weakness is its susceptibility to variations in injection volume.[9][12] Any error in the volume of sample injected will directly translate into a proportional error in the final calculated concentration.

Experimental Workflow: External Standard Calibration

G cluster_prep Phase 1: Standard Preparation cluster_analysis Phase 2: Chromatographic Analysis cluster_quant Phase 3: Calibration & Quantitation stock Prepare High-Concentration Stock Standard s1 Dilution 1 (e.g., 10 µg/mL) stock->s1 Serial Dilutions s2 Dilution 2 (e.g., 20 µg/mL) stock->s2 Serial Dilutions s3 Dilution 3 (e.g., 50 µg/mL) stock->s3 Serial Dilutions s4 Dilution 4 (e.g., 80 µg/mL) stock->s4 Serial Dilutions s5 Dilution 5 (e.g., 100 µg/mL) stock->s5 Serial Dilutions inject_std Inject Each Standard (e.g., 10 µL) record_area Record Peak Area for each concentration inject_std->record_area plot Plot Peak Area vs. Concentration record_area->plot curve Generate Linear Regression Curve (y = mx + c) plot->curve calc Interpolate Unknown Conc. from its Peak Area curve->calc Use Calibration Equation inject_unk Inject Unknown Sample inject_unk->calc

Figure 1: Workflow for the External Standard (ES) method.

2.2. The Internal Standard (IS) Method

The Internal Standard (IS) method is a more robust technique designed to correct for unavoidable variations in sample preparation and injection volume.[12][13]

Causality and Logic: This method involves adding a constant, known amount of a non-native compound—the internal standard—to every sample, including all calibration standards and the unknowns.[14] Instead of plotting the absolute peak area of the analyte, a calibration curve is constructed by plotting the ratio of the analyte's peak area to the internal standard's peak area against the analyte's concentration.[13]

The key assumption is that any physical loss of sample during preparation (e.g., extraction, evaporation) or variation in injection volume will affect the analyte and the internal standard to the same degree.[14][15] Therefore, the ratio of their peak areas remains constant, correcting for these potential errors.[14] This makes the IS method significantly more precise, especially for complex sample matrices requiring extensive preparation or when using manual injection techniques.[3][12]

Choosing an appropriate internal standard is the most critical step. An ideal IS should:

  • Be chemically similar to the analyte but not identical.[3][13]

  • Not be present in the original sample.[13][14]

  • Be well-resolved from the analyte and any other matrix components (baseline separation).[3][13]

  • Elute near the analyte of interest.[13]

  • Be stable and commercially available in high purity.[3][13]

  • For mass spectrometry, using a stable isotope-labeled version of the analyte is often the ideal choice.[14]

Experimental Workflow: Internal Standard Calibration

G cluster_prep Phase 1: Standard & Sample Preparation cluster_analysis Phase 2: Chromatographic Analysis cluster_quant Phase 3: Calibration & Quantitation standards Prepare Analyte Standards (e.g., 10-100 µg/mL) add_is Add a FIXED amount of Internal Standard (IS) to ALL solutions standards->add_is unknown Prepare Unknown Sample unknown->add_is inject_all Inject Each Standard and the Unknown add_is->inject_all record_ratios Record Peak Areas and Calculate Area Ratio (Analyte Area / IS Area) inject_all->record_ratios plot Plot Area RATIO vs. Analyte Conc. record_ratios->plot curve Generate Linear Regression Curve plot->curve calc Determine Unknown Conc. from its Area Ratio curve->calc

Figure 2: Workflow for the Internal Standard (IS) method.

2.3. Data Presentation: Comparison of Quantitation Methods

FeatureExternal Standard (ES) MethodInternal Standard (IS) Method
Principle Compares the absolute response of the analyte to a calibration curve generated from standards.[3]Compares the ratio of the analyte response to a constant-concentration internal standard response.[14]
Advantages Simple to prepare and execute; fewer peaks in the chromatogram.[9]High precision; corrects for errors in injection volume and sample preparation/loss.[12][13]
Disadvantages Highly sensitive to variations in injection volume; does not account for sample prep losses.[9][12]More complex to prepare; requires finding and validating a suitable IS; can be difficult if no suitable IS is available.[3]
Best Suited For Analyses with highly reproducible injection systems (modern autosamplers) and minimal sample preparation.[3]Complex analyses with multi-step sample preparation; methods with potential for injection variability; trace analysis.[12][13]

Protocols: Standard Preparation and System Suitability

The foundation of any reliable chromatographic analysis is the accurate preparation of standards and the verification that the analytical system is performing correctly.

3.1. Protocol: Preparation of Stock and Working Standard Solutions

This protocol outlines the gravimetric preparation of a stock solution and subsequent volumetric preparation of working standards, a common practice that maximizes accuracy.[11][16]

Objective: To prepare a 1000 µg/mL stock solution of an analyte and a series of five working calibration standards.

Materials:

  • Analyte reference standard (of known purity)

  • Analytical balance (4-5 decimal places)

  • Class A volumetric flasks (e.g., 100 mL, 10 mL) and pipettes

  • Appropriate HPLC-grade solvent

Procedure:

  • Calculate Mass for Stock Solution: Determine the required mass of the reference standard, correcting for its purity.

    • Formula: Mass (mg) = [Target Conc. (mg/mL) × Volume (mL)] / [Purity (as a decimal)]

    • Example (for 100 mL of 1 mg/mL from a 99.5% pure standard): Mass = [1 mg/mL × 100 mL] / 0.995 = 100.5 mg.

  • Weigh the Standard: Accurately weigh the calculated amount of the reference standard onto weighing paper and carefully transfer it into a 100 mL volumetric flask. Record the exact weight.

  • Prepare the Stock Solution: Add approximately 50-70 mL of solvent to the flask. Swirl or sonicate gently to ensure the standard is fully dissolved.

  • Dilute to Volume: Once dissolved and returned to room temperature, carefully add the solvent up to the calibration mark on the volumetric flask. Stopper and invert the flask 15-20 times to ensure the solution is homogeneous. This is your Stock Standard (1000 µg/mL) .

  • Prepare Working Standards: Prepare a series of working standards by diluting the stock solution. For example, to prepare a 10 µg/mL working standard in a 10 mL flask:

    • Formula (C1V1 = C2V2): V1 = (C2 × V2) / C1

    • Calculation: V1 = (10 µg/mL × 10 mL) / 1000 µg/mL = 0.1 mL or 100 µL.

    • Pipette 100 µL of the stock standard into a 10 mL volumetric flask, dilute to the mark with the solvent, and mix thoroughly.

  • Repeat for all Concentrations: Repeat step 5 for all required concentrations to build your calibration curve (e.g., 1, 5, 10, 50, 100 µg/mL).

3.2. Protocol: Performing a System Suitability Test (SST)

A System Suitability Test (SST) is a mandatory check performed before and sometimes during an analytical run to ensure the chromatographic system is fit for the intended analysis on that specific day.[17][18]

Objective: To verify the performance of the HPLC system using a standard solution.

Procedure:

  • Prepare the SST Solution: Prepare a standard solution, typically at a concentration in the middle of the calibration range. For some methods, this solution may also contain known impurities or other compounds to check for resolution.[19]

  • Equilibrate the System: Run the mobile phase through the HPLC system until a stable baseline is achieved.

  • Perform Replicate Injections: Make a series of replicate injections of the SST solution (typically 5 or 6).

  • Evaluate Key Parameters: The chromatography data system (CDS) will automatically calculate the SST parameters. Evaluate these against the pre-defined acceptance criteria set in the analytical method.[20]

  • Assess Results:

    • If all SST parameters pass, the system is deemed suitable for analysis, and you may proceed with injecting the samples.

    • If any parameter fails, the analysis must be stopped. The cause of the failure (e.g., aging column, leak, mobile phase issue) must be investigated and rectified before re-running the SST.[17] Sample analysis cannot begin until the system passes the SST.

3.3. Data Presentation: Typical System Suitability Test (SST) Parameters

The following table lists common SST parameters for HPLC as recommended by the USP General Chapter <621> Chromatography.[20]

ParameterSymbolPurposeTypical Acceptance Criteria
Precision / Repeatability %RSDTo ensure the precision of the injection and system response.Relative Standard Deviation (RSD) of peak areas from replicate injections should be ≤ 2.0%.
Tailing Factor TTo measure peak symmetry. Asymmetric (tailing) peaks can affect integration and resolution.T ≤ 2.0
Resolution RsTo ensure separation between the main analyte peak and the closest eluting peak (e.g., an impurity or another component).Rs ≥ 2.0
Theoretical Plates NTo measure the efficiency of the chromatographic column.Varies by method, but higher numbers indicate better efficiency.
Capacity Factor (Retention Factor) k'To ensure the analyte is adequately retained on the column.k' > 2 is generally preferred to avoid interference from the solvent front.

References

  • SCION Instruments. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. SCION Instruments. Retrieved from [Link]

  • Dong, M. W. (2015, April 1). Precision of Internal Standard and External Standard Methods in High Performance Liquid Chromatography. LCGC North America. Retrieved from [Link]

  • Reagecon. (n.d.). Chromatography Standards – Context, Relevance and Application – Part 1. Reagecon Knowledge Centre. Retrieved from [Link]

  • Mason Technology. (2024, December 16). Liquid Chromatography | How to Use Internal Standards. Mason Technology. Retrieved from [Link]

  • SCION Instruments. (n.d.). Importance of using analytical standards – qualitative and quantitative analysis. SCION Instruments. Retrieved from [Link]

  • Agilent Technologies. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Agilent Technologies. Retrieved from [Link]

  • NIST. (2017, January 12). Principles of Quantitation: Chromatography. NIST. Retrieved from [Link]

  • Welch Materials. (n.d.). Chromatographic quantitative internal or external standard method, how to choose. Welch Materials. Retrieved from [Link]

  • ResearchGate. (2016, February 21). How to use internal standard on HPLC?. ResearchGate. Retrieved from [Link]

  • FDA. (n.d.). Guidance for Industry #169 - Drug Substance. FDA. Retrieved from [Link]

  • Chromatography Forum. (2016, August 4). standard preparation. Chromatography Forum. Retrieved from [Link]

  • Universallab. (2024, March 8). Everything you need to know about quantitative analysis in liquid chromatography is right here!. Universallab. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of chromatographic methods. ResearchGate. Retrieved from [Link]

  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Pharmaceutical Technology. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Chromatographic Analysis – Sample and Standard Preparation. Mettler Toledo. Retrieved from [Link]

  • Chromtelligence. (2024, January 1). From Detector to Decision, Part III: Fundamentals of Calibration in Gas Chromatography. Chromtelligence. Retrieved from [Link]

  • Chromatography Online. (n.d.). When Should an Internal Standard be Used?. Chromatography Online. Retrieved from [Link]

  • Frederick National Laboratory for Cancer Research. (n.d.). System Suitability Requirements for SEC Chromatographic Methods Used in PA Laboratories. FNLCR. Retrieved from [Link]

  • ResearchGate. (2012, December 27). Can anyone explain when to use an external standard and when to use an internal standard method in HPLC?. ResearchGate. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Evaluating System Suitability. Agilent Technologies. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, December 7). Stock Solution and Calibration Standard Preparation. Chemistry LibreTexts. Retrieved from [Link]

  • US Pharmacopeia (USP). (n.d.). USP-NF. USP. Retrieved from [Link]

  • Montclair State University. (n.d.). Using an Internal Standard with an HPLC. Montclair State University. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, October 27). Calibration Methods (Harris). Chemistry LibreTexts. Retrieved from [Link]

  • MDPI. (n.d.). Chromatographic Applications Supporting ISO 22002-100:2025 Requirements on Allergen Management, Food Fraud, and Control of Chemical and Packaging-Related Contaminants. MDPI. Retrieved from [Link]

  • Chromatography Online. (n.d.). Why System Suitability Tests Are Not a Substitute for Analytical Instrument Qualification or Calibration, Part I. Chromatography Online. Retrieved from [Link]

  • Quora. (2021, December 2). How to prepare for the HPLC standards. Quora. Retrieved from [Link]

  • Charles University. (n.d.). Validation of chromatographic methods in pharmaceutical analysis. Charles University. Retrieved from [Link]

  • FDA. (2025, December 11). Quality and Regulatory Predictability: Shaping USP Standards. FDA. Retrieved from [Link]

  • Labforward. (2025, March 6). Chromatographic method validation: Significance and symbolism. Labforward. Retrieved from [Link]

  • BioPharm International. (n.d.). Method Validation Guidelines. BioPharm International. Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging (4-Phenoxyphenyl)methanamine Hydrochloride in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the (4-Phenoxyphenyl)methanamine Scaffold

In the landscape of modern medicinal chemistry, the selection of a starting scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. The (4-phenoxyphenyl)methanamine moiety has emerged as a privileged scaffold, endowed with a unique combination of structural and physicochemical properties that render it an attractive building block for the synthesis of a diverse array of bioactive molecules. Its diphenyl ether core provides a balance of rigidity and conformational flexibility, allowing for optimal interactions with biological targets. The primary amine handle serves as a versatile anchor for a multitude of chemical transformations, enabling the exploration of vast chemical space and the fine-tuning of pharmacological activity.

This comprehensive guide provides detailed application notes and robust protocols for the utilization of (4-Phenoxyphenyl)methanamine hydrochloride as a foundational element in the synthesis of bioactive compounds. We will delve into the causality behind experimental choices, offering insights honed from extensive experience in the field. The protocols herein are designed to be self-validating, ensuring reproducibility and reliability in your research endeavors.

Core Physicochemical Properties and Reactivity Profile

This compound is a crystalline solid that is typically handled as the hydrochloride salt to improve its stability and solubility in polar solvents. The free base can be readily generated in situ or isolated for reactions that are sensitive to acidic conditions.

PropertyValueSource
Molecular Formula C₁₃H₁₄ClNO
Molecular Weight 235.71 g/mol
Appearance White to off-white crystalline powderSupplier Data
Solubility Soluble in water, methanol, and DMSOSupplier Data

The primary amine group is the principal site of reactivity, readily participating in a variety of nucleophilic reactions. This allows for the facile introduction of diverse functional groups and the construction of more complex molecular architectures.

Synthetic Pathways to Bioactive Derivatives

The versatility of the primary amine in (4-Phenoxyphenyl)methanamine allows for the synthesis of a wide range of derivatives with potential therapeutic applications. Key transformations include N-acylation to form amides, reaction with sulfonyl chlorides to yield sulfonamides, and reductive amination to generate secondary and tertiary amines.

Synthetic Pathways start (4-Phenoxyphenyl)methanamine Hydrochloride amides N-Acyl Derivatives (Amides) start->amides Acyl Chloride/Anhydride, Base sulfonamides Sulfonamide Derivatives start->sulfonamides Sulfonyl Chloride, Base sec_amines Secondary/Tertiary Amines start->sec_amines Aldehyde/Ketone, Reducing Agent bioactivity1 Antimicrobial Activity amides->bioactivity1 bioactivity2 Anticancer Activity amides->bioactivity2 sulfonamides->bioactivity1 bioactivity3 GPCR Modulation sec_amines->bioactivity3

Caption: Key synthetic transformations of (4-Phenoxyphenyl)methanamine.

Application Protocol 1: Synthesis of N-Acyl Derivatives with Potential Antimicrobial Activity

The formation of an amide bond via N-acylation is a cornerstone of medicinal chemistry. This protocol details the synthesis of an N-acyl derivative of (4-Phenoxyphenyl)methanamine, a class of compounds that has demonstrated promising antimicrobial properties.[1][2] The rationale behind this synthesis is to combine the diphenyl ether scaffold, known for its favorable pharmacokinetic properties, with an acyl group that can be varied to modulate biological activity.

Experimental Protocol: Synthesis of N-(4-phenoxybenzyl)acetamide

This protocol describes the synthesis of a model N-acyl derivative. The choice of acetyl chloride is illustrative; a wide variety of acylating agents can be employed to generate a library of analogs for structure-activity relationship (SAR) studies.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) in a round-bottom flask, add triethylamine (2.2 eq) at 0 °C under a nitrogen atmosphere. Stir the mixture for 15 minutes to generate the free amine in situ. The formation of a triethylamine hydrochloride precipitate will be observed.

  • Acylation: Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C. The causality for the slow, cooled addition is to control the exothermic reaction and minimize the formation of side products.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of 1:1 ethyl acetate/hexanes). The disappearance of the starting amine spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine. The purpose of the bicarbonate wash is to neutralize any excess acid, while the brine wash helps to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-phenoxybenzyl)acetamide.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

CompoundYield (%)Characterization Notes
N-(4-phenoxybenzyl)acetamideTypically >85%White solid. ¹H NMR will show a characteristic singlet for the acetyl methyl group around 2.0 ppm and a doublet for the benzylic methylene group around 4.3 ppm.

Application Protocol 2: Synthesis of Sulfonamide Derivatives as Potential Enzyme Inhibitors

Sulfonamides are a well-established class of pharmacophores present in numerous approved drugs.[3][4] The synthesis of sulfonamide derivatives of (4-Phenoxyphenyl)methanamine can lead to potent enzyme inhibitors, for example, targeting carbonic anhydrases or kinases. This protocol provides a general method for the synthesis of such derivatives.

Experimental Protocol: General Procedure for the Synthesis of N-(4-phenoxybenzyl)benzenesulfonamide

This protocol outlines a general procedure that can be adapted for a variety of sulfonyl chlorides to explore the SAR of this compound class.

Materials:

  • This compound

  • Benzenesulfonyl chloride (or other desired sulfonyl chloride)

  • Pyridine or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM and add pyridine (2.5 eq) or DIPEA (2.5 eq) at room temperature. The choice of a non-nucleophilic base like DIPEA can be advantageous in preventing side reactions.

  • Sulfonylation: Add the desired sulfonyl chloride (1.2 eq) portion-wise to the stirred solution. The reaction is typically stirred at room temperature for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The acidic wash removes excess base, while the basic wash removes unreacted sulfonyl chloride and sulfonic acid byproduct.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or flash column chromatography to yield the desired sulfonamide derivative.

Sulfonamide_Synthesis_Workflow cluster_0 Reaction cluster_1 Work-up & Purification start (4-Phenoxyphenyl)methanamine Hydrochloride reaction Sulfonylation start->reaction sulfonyl_chloride Sulfonyl Chloride sulfonyl_chloride->reaction base Base (Pyridine/DIPEA) base->reaction workup Aqueous Work-up (Acid/Base Washes) reaction->workup purification Purification (Chromatography/ Recrystallization) workup->purification product Pure Sulfonamide Derivative purification->product

Caption: Workflow for the synthesis of sulfonamide derivatives.

Biological Evaluation: A Gateway to Novel Therapeutics

The synthesized derivatives of (4-Phenoxyphenyl)methanamine should be subjected to a battery of biological assays to determine their therapeutic potential.

  • Antimicrobial Activity: Screening against a panel of pathogenic bacteria and fungi can identify lead compounds for the development of new anti-infective agents.[1][2]

  • Anticancer Activity: Evaluation against various cancer cell lines can uncover compounds with cytotoxic or cytostatic effects, paving the way for novel oncology therapeutics.[5][6][7]

  • Enzyme Inhibition Assays: For sulfonamide derivatives, testing against specific enzymes like carbonic anhydrases or kinases can reveal their mechanism of action and therapeutic utility.

  • GPCR Ligand Binding and Functional Assays: Derivatives obtained from reductive amination can be screened for their ability to modulate the activity of G-protein coupled receptors, a major class of drug targets.[8]

Conclusion and Future Directions

This compound is a versatile and strategically valuable building block for the synthesis of a wide range of bioactive molecules. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. The inherent reactivity of the primary amine, coupled with the favorable properties of the diphenyl ether core, makes this compound an excellent starting point for drug discovery programs targeting a multitude of therapeutic areas. Future work should focus on the generation of diverse libraries of derivatives and their systematic biological evaluation to unlock the full therapeutic potential of this remarkable scaffold.

References

  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of New 4-aminoantipyrine Derivatives Using Ultrasonic Mediation. Baghdad Science Journal. [Link]

  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central. [Link]

  • Biological activity and synthesis of sulfonamide derivatives: A brief review. ResearchGate. [Link]

  • Synthesis and Evaluation of Anticancer Activity of New 4-Acyloxy Derivatives of Robustic Acid. PubMed Central. [Link]

  • Synthesis and Biological Evaluation of New Sulfonamide Derivative. TSI Journals. [Link]

  • solvent-free synthesis of amide: a novel technique of green chemistry. ResearchGate. [Link]

  • Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. [Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. [Link]

  • Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. PubMed Central. [Link]

  • Journal of Chemical, Biological and Physical Sciences Synthesis and crystallization of N-(4-nitrophenyl) acetamides. JCBPS. [Link]

  • How ligands illuminate GPCR molecular pharmacology. PubMed Central. [Link]

  • Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Journals. [Link]

  • New Phenoxy Benzoyl Methane Derivatives: Synthesis and Evaluation of the Antimicrobial Potential. ResearchGate. [Link]

  • Synthesis and Biological Activity of New Sulfonamide Derivatives. Impactfactor. [Link]

  • Structural Characterization, Antimicrobial, Antibiofilm, Antioxidant, Anticancer and Acute Toxicity Properties of N-(2-hydroxyphenyl)-2-phenazinamine From Nocardiopsis exhalans (KP149558). Frontiers. [Link]

  • Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses Procedure. [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. ResearchGate. [Link]

  • Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. PubMed Central. [Link]

  • Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. MDPI. [Link]

  • Anticancer activity of 3-O-acyl and alkyl-(-)-epicatechin derivatives. PubMed. [Link]

  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers. [Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: (4-Phenoxyphenyl)methanamine Hydrochloride Solution Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (4-Phenoxyphenyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability of this compound in solution. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific reasoning to empower your experimental success.

Section 1: Understanding the Stability of this compound

This compound, as a substituted benzylamine, possesses inherent chemical liabilities that can influence its stability in solution over time. The primary factors affecting its integrity are pH, exposure to oxidative conditions, temperature, and light.[1] Understanding these factors is crucial for maintaining the compound's purity, potency, and ensuring the reliability of experimental results.

Core Structural Features and Potential Degradation Pathways

The structure of this compound features a benzylamine moiety and a phenoxy group. The benzylic carbon-nitrogen bond and the amine group itself are potential sites for chemical degradation. Based on the chemistry of related benzylamines and similar functional groups, the following degradation pathways are plausible:

  • Oxidation: The benzylic carbon is susceptible to oxidation, which can lead to the formation of the corresponding imine, and subsequent hydrolysis to form 4-phenoxybenzaldehyde and ammonia.[2][3] The amine group can also be oxidized to form N-oxides or hydroxylamines.[2] Oxidative degradation can be accelerated by the presence of dissolved oxygen, metal ions, and exposure to light.[1][4][5]

  • Hydrolysis: While the hydrochloride salt form is generally stable, in neutral to basic solutions, the free amine can be more susceptible to degradation.[4] The ether linkage of the phenoxy group is generally stable to hydrolysis under typical experimental conditions.

  • Photodegradation: Aromatic compounds can be sensitive to light, which can induce photochemical reactions leading to degradation.[1][5]

The following diagram illustrates a potential oxidative degradation pathway for (4-Phenoxyphenyl)methanamine.

Degradation Pathway cluster_main Potential Oxidative Degradation of (4-Phenoxyphenyl)methanamine Molecule (4-Phenoxyphenyl)methanamine Imine Intermediate Imine Molecule->Imine Oxidation (e.g., O2, light) Aldehyde 4-Phenoxybenzaldehyde Imine->Aldehyde Hydrolysis Ammonia Ammonia Imine->Ammonia Hydrolysis

Caption: Potential oxidative degradation pathway of (4-Phenoxyphenyl)methanamine.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of this compound solutions.

Q1: What is the recommended solvent for dissolving this compound?

A1: For optimal stability, it is recommended to dissolve this compound in slightly acidic aqueous solutions (e.g., pH 4-6) or in polar aprotic organic solvents such as DMSO or DMF. The hydrochloride salt form enhances solubility in aqueous media and the acidic pH helps to stabilize the amine group by keeping it protonated. As a general guideline, many amine hydrochlorides exhibit good stability in acidic conditions.[4]

Q2: My solution of this compound has turned yellow/brown over time. What could be the cause?

A2: Discoloration is often an indicator of degradation, likely due to oxidation.[2] The formation of conjugated imines or other chromophoric degradation products can lead to a colored solution. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.[1][5] To minimize discoloration, prepare solutions fresh, store them protected from light, and consider de-gassing your solvent to remove dissolved oxygen.

Q3: I observe precipitation in my aqueous solution after storage. What is happening?

A3: Precipitation could be due to several factors:

  • Change in pH: If the pH of your solution increases, the free base form of (4-Phenoxyphenyl)methanamine may be generated, which is likely less soluble in water than the hydrochloride salt, leading to precipitation.

  • Degradation: Some degradation products may have lower solubility than the parent compound.

  • Saturation: If the solution was prepared near its saturation point, temperature fluctuations during storage could lead to precipitation.

Q4: How should I store my stock solutions of this compound?

A4: For maximum stability, stock solutions should be stored under the following conditions:

  • Temperature: Store at -20°C or -80°C. Lower temperatures slow down the rate of chemical degradation.[1]

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.[1][5]

  • Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to minimize oxidation.[6]

Q5: For how long is a solution of this compound stable?

Section 3: Troubleshooting Guide

This section provides a structured approach to troubleshoot common issues encountered during the use of this compound solutions.

Observed Issue Potential Cause Troubleshooting Steps & Rationale
Inconsistent experimental results Degradation of the compound 1. Prepare fresh solutions: The most straightforward way to rule out degradation is to use a freshly prepared solution for each experiment. 2. Verify compound identity and purity: If possible, analyze the stock solution using techniques like HPLC or LC-MS to check for the presence of degradation products.[9][10] 3. Optimize storage conditions: Ensure solutions are stored at low temperatures, protected from light, and under an inert atmosphere.[11][12]
Solution discoloration (Yellowing/Browning) Oxidative degradation 1. Use de-gassed solvents: Purge solvents with nitrogen or argon before use to remove dissolved oxygen. 2. Add antioxidants: In some cases, the addition of a small amount of an antioxidant like L-ascorbic acid might help to suppress oxidation, though compatibility with the experimental system must be verified.[4] 3. Minimize headspace: Store solutions in vials that are appropriately sized for the volume to minimize the amount of air in the headspace.
Precipitate formation in aqueous solution pH shift leading to free base precipitation or degradation 1. Buffer the solution: Use a suitable buffer system to maintain a slightly acidic pH (e.g., pH 4-6). 2. Check for contamination: Ensure the storage container and any handling equipment are clean and free of contaminants that could alter the pH. 3. Re-dissolve with gentle warming and sonication: If the precipitate is the parent compound due to temperature changes, gentle warming and sonication may help to redissolve it. However, be cautious as heat can accelerate degradation.
Workflow for Investigating Solution Instability

If you suspect solution instability is impacting your experiments, the following workflow can help you systematically investigate the issue.

Troubleshooting Workflow cluster_workflow Investigating Solution Instability Start Observe Inconsistent Results or Solution Changes Prep_Fresh Prepare Fresh Solution and Repeat Experiment Start->Prep_Fresh Results_OK Results Consistent? Prep_Fresh->Results_OK Problem_Solved Issue Resolved: Adopt Fresh Prep Protocol Results_OK->Problem_Solved Yes Investigate_Stock Investigate Stock Solution Stability Results_OK->Investigate_Stock No Analyze_Stock Analyze Stock Solution (e.g., HPLC, LC-MS) Investigate_Stock->Analyze_Stock Degradation_Observed Degradation Products Observed? Analyze_Stock->Degradation_Observed Optimize_Storage Optimize Storage Conditions: - Lower Temperature - Protect from Light - Inert Atmosphere Degradation_Observed->Optimize_Storage Yes No_Degradation Consider Other Experimental Variables Degradation_Observed->No_Degradation No Re-evaluate Re-evaluate Stability After Optimization Optimize_Storage->Re-evaluate

Caption: A systematic workflow for troubleshooting solution stability issues.

Section 4: Experimental Protocols

This section provides a basic protocol for preparing a stock solution of this compound with considerations for enhancing stability.

Protocol: Preparation of a Stock Solution
  • Pre-weighing: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Weigh the desired amount of the compound in a clean, dry vial.

  • Solvent Addition: Add the desired volume of a suitable solvent (e.g., anhydrous DMSO or a slightly acidic aqueous buffer). If using an aqueous buffer, ensure it has been filtered and de-gassed.

  • Dissolution: Facilitate dissolution by vortexing or sonicating the solution. Gentle warming can be used but should be done with caution to avoid thermal degradation.[5]

  • Storage: Store the solution in a tightly sealed amber vial at -20°C or -80°C. For long-term storage, consider flushing the headspace with an inert gas.

Section 5: References

  • Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions. ResearchGate. (URL not provided)

  • Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed. ([Link])

  • Appliance of the ICH Guidelines: Forced Degradation Studies on Abafungin and Development of Validated Stability Indicating Method by 1st Order Derivative Spectroscopy. Indian Journal of Pharmaceutical Education and Research. ([Link])

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. ([Link])

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. (URL not provided)

  • Degradation of Bis(4-Hydroxyphenyl)Methane (Bisphenol F) by Sphingobium yanoikuyae Strain FM-2 Isolated from River Water. ResearchGate. (URL not provided)

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. ([Link])

  • Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering. ([Link])

  • Assay Method Validation Of 4-Hydroxy Phenoxymethylpenicillin And Phenoxy Methyl Penicillin In Phenoxymethylpenicillin Tablets By RP-HPLC. Journal of Chemical and Pharmaceutical Research. ([Link])

  • Stability of phenoxybenzamine hydrochloride in various vehicles. PubMed. ([Link])

  • Forced degradation study on valbenazine and application of validated stability-indicating HPLC method. Journal for ReAttach Therapy and Developmental Diversities. ([Link])

  • Stability of phenoxybenzamine hydrochloride in various vehicles. American Journal of Hospital Pharmacy. (URL not provided)

  • Degradation of Bis(4-Hydroxyphenyl)Methane (Bisphenol F) by Sphingobium yanoikuyae Strain FM-2 Isolated from River Water. Applied and Environmental Microbiology. ([Link])

  • Stability Indicating HPLC Method for Simultaneous Quantification of Trihexyphenidyl Hydrochloride, Trifluoperazine Hydrochloride and Chlorpromazine Hydrochloride from Tablet Formulation. ResearchGate. (URL not provided)

  • Safety Data Sheet: 4-Methoxyphenol. Carl ROTH. ([Link])

  • Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS. BMC Pharmacology and Toxicology. ([Link])

  • Degradation of Tetracycline Hydrochloride by Cobalt-Doped Biochar-Activated Peroxymonosulfate. MDPI. ([Link])

  • Comparison of the degradation pathways in Gram-negative and... ResearchGate. (URL not provided)

  • Stability Indicating HPLC Method for Simultaneous Quantification of Trihexyphenidyl Hydrochloride, Trifluoperazine Hydrochloride. CORE. (URL not provided)

  • (4-(p-tolyloxy)phenyl)methanamine hydrochloride. ChemBK. ([Link])

  • The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. MDPI. ([Link])

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International. ([Link])

  • Benzylamines. Organic Chemistry Portal. ([Link])

  • Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Indian Academy of Sciences. ([Link])

Sources

Technical Support Center: Optimal Storage and Handling of (4-Phenoxyphenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(4-Phenoxyphenyl)methanamine hydrochloride is a primary amine hydrochloride salt crucial for various research and development applications. The integrity of this compound is paramount for achieving reliable and reproducible experimental outcomes. As a hydrochloride salt, it offers improved stability and solubility compared to its free base form.[1] However, like many amine hydrochlorides, it is susceptible to degradation if not stored and handled under optimal conditions.

This guide provides a comprehensive overview of best practices for the storage and handling of this compound, presented in a question-and-answer format to directly address potential user concerns. It is designed for researchers, scientists, and drug development professionals to mitigate compound degradation and troubleshoot related issues.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

To ensure long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[2] Exposure to moisture, air, and light should be minimized.

Table 1: Recommended Storage Conditions for Solid this compound

ParameterRecommendationRationale
Temperature 15–25 °C (Room Temperature)Prevents acceleration of degradation reactions that can occur at elevated temperatures.[3]
Atmosphere Inert gas (e.g., Argon, Nitrogen) in a tightly sealed containerMinimizes oxidation. Some amine compounds are sensitive to air.
Humidity Store in a desiccatorHydrochloride salts can be hygroscopic, absorbing atmospheric moisture.[4][5] This can lead to clumping and potential hydrolysis.
Light Amber glass vial or opaque containerProtects against photodegradation, a common issue for aromatic compounds.[6]
Container Tightly closed, non-reactive material (e.g., glass)Prevents contamination and reaction with container materials.[2][7]

Q2: Is this compound sensitive to moisture?

Yes. As a hydrochloride salt, it has the potential to be hygroscopic, meaning it can absorb moisture from the air.[4][5] This is a critical consideration because absorbed water can lead to several issues:

  • Physical Changes: The powder may clump, making accurate weighing difficult.

  • Chemical Degradation: The presence of water can facilitate hydrolysis reactions, although this is more significant in solution.

Therefore, it is imperative to store the compound in a dry environment, such as a desiccator, and to handle it quickly in ambient air to minimize moisture exposure.[2][7]

Q3: How should I handle the compound upon receiving it and during use?

Proper handling is crucial to maintain the integrity of the compound. Always handle the compound in a well-ventilated area, preferably under a fume hood.[2] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as the compound can cause skin and eye irritation.[4][8] Avoid creating dust when handling the solid material.[2][7]

Q4: Can I store this compound in solution? If so, for how long and under what conditions?

Storing amine hydrochlorides in solution is generally not recommended for long periods due to the increased risk of degradation. If you must prepare stock solutions, follow these guidelines:

  • Solvent Choice: Use a high-purity, anhydrous solvent if the experimental protocol allows. For aqueous solutions, use purified water (e.g., HPLC-grade).

  • Storage Temperature: Store solutions at -20°C or -80°C to slow down degradation kinetics.

  • Aliquoting: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.

  • Container: Use amber or opaque vials to protect from light.

The stability of the compound in solution is highly dependent on the solvent, pH, and temperature. It is advisable to conduct a small-scale stability study for your specific conditions if the solution needs to be stored for an extended period.

Part 2: Troubleshooting Guide

This section addresses specific problems that may arise during experimentation, linking them to potential storage and handling issues.

Problem: My experimental results are inconsistent. Could the compound's stability be the cause?

Inconsistent results are a common indicator of compound degradation. If you observe variability in bioactivity, potency, or analytical profiles, improper storage or handling of your this compound could be a contributing factor.

A logical workflow for troubleshooting this issue is outlined below:

DegradationPathways cluster_main Degradation of (4-Phenoxyphenyl)methanamine HCl cluster_stress Stress Conditions cluster_products Degradation Products Compound (4-Phenoxyphenyl)methanamine HCl (Stable Solid) Oxidation_Products Oxidized Impurities (e.g., imines, aldehydes) Compound->Oxidation_Products Oxidation Hydrolysis_Products Hydrolysis Products Compound->Hydrolysis_Products Hydrolysis Air Air (Oxygen) Air->Oxidation_Products Moisture Moisture (H2O) Moisture->Hydrolysis_Products Light Light (UV/Visible) Light->Oxidation_Products

Sources

Technical Support Center: Troubleshooting Failed Reactions with (4-Phenoxyphenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (4-Phenoxyphenyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when utilizing this versatile primary amine in organic synthesis. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying chemical principles to empower you to diagnose and resolve issues in your synthetic endeavors.

Frequently Asked Questions (FAQs)

My reaction is not proceeding. Is there an issue with the this compound starting material?

This is a common and critical first question. In the majority of cases where a reaction fails to initiate, the issue lies in the protonated state of the amine. (4-Phenoxyphenyl)methanamine is supplied as a hydrochloride salt to enhance its stability and ease of handling. However, in this form, the nitrogen's lone pair of electrons is protonated, rendering it non-nucleophilic and thus unreactive in most desired transformations.

Causality: The hydrochloride salt is an ammonium salt. For the amine to participate in nucleophilic reactions such as amide coupling, N-alkylation, or reductive amination, it must be converted to its free base form.

Solution: Before initiating your reaction, the amine hydrochloride must be "free-based." This is typically achieved by a liquid-liquid extraction.

Troubleshooting Guides

This section is organized by common reaction types where (4-Phenoxyphenyl)methanamine is frequently employed.

Scenario 1: Failed Amide Coupling (Acylation) Reactions

Problem: I am attempting to form an amide by reacting this compound with a carboxylic acid using a coupling agent (e.g., EDC, HATU), but I am observing no product formation or very low yields.

Initial Diagnostic Workflow:

G A Reaction Failure: No Amide Product B Was the amine hydrochloride converted to the free base? A->B C Yes B->C D No B->D Primary Cause F Check stoichiometry of coupling reagents and base. C->F E Perform free-basing protocol. Re-run reaction. D->E G Are there signs of side product formation? F->G H Yes G->H I No G->I J Characterize side products (e.g., N-acylurea). H->J K Optimize reaction conditions (solvent, temperature). I->K G A N-Alkylation Issues: Product Mixture B Was the amine hydrochloride free-based? A->B C Yes B->C D No B->D Initial Check F Is di-alkylation the major side product? C->F E Perform free-basing protocol. Re-run reaction. D->E G Yes F->G Common Issue H No (e.g., elimination of alkyl halide) F->H I Adjust stoichiometry (excess amine). Consider slow addition of alkyl halide. G->I J Assess stability of alkyl halide under basic conditions. Consider alternative alkylating agent. H->J

Caption: Workflow for troubleshooting N-alkylation reactions.

Detailed Troubleshooting Steps:

Q1: How can I prevent the formation of the di-alkylated product?

A1: The mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event. [1]This is a classic challenge in N-alkylation.

Solutions:

  • Stoichiometry Control: Use a large excess of the free-based (4-Phenoxyphenyl)methanamine relative to the alkyl halide (e.g., 3-5 equivalents). This ensures the alkyl halide is more likely to react with the starting primary amine.

  • Slow Addition: Add the alkyl halide slowly to the reaction mixture containing the excess amine. This maintains a low concentration of the alkylating agent, further favoring mono-alkylation.

  • Alternative Synthetic Route: For challenging cases, consider reductive amination as a more controlled method for mono-alkylation (see Scenario 3).

Q2: My reaction is not proceeding even after free-basing the amine. What could be the issue?

A2: Several factors can hinder N-alkylation:

  • Base: A base is required to neutralize the hydrohalic acid (e.g., HBr, HCl) formed during the reaction. If this acid is not neutralized, it will protonate the starting amine, rendering it unreactive. Use a non-nucleophilic base like potassium carbonate or a tertiary amine.

  • Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally effective for N-alkylation as they can solvate the base's cation without interfering with the nucleophilic amine.

  • Leaving Group: The reactivity of the alkyl halide is crucial. Iodides are more reactive than bromides, which are more reactive than chlorides. If you are using an alkyl chloride, you may need more forcing conditions (higher temperature, longer reaction time) or the addition of a catalytic amount of sodium iodide to facilitate an in situ Finkelstein reaction.

  • Steric Hindrance: If either the (4-Phenoxyphenyl)methanamine or the alkyl halide is sterically bulky, the reaction rate will be significantly slower. In such cases, increasing the reaction temperature may be necessary.

Scenario 3: Failed Reductive Amination Reactions

Problem: I am attempting a reductive amination between this compound and an aldehyde/ketone, but the reaction is not working.

Initial Diagnostic Workflow:

G A Reductive Amination Failure B Was the amine hydrochloride free-based? A->B C Yes B->C D No B->D Crucial First Step F Is imine formation occurring? (Monitor by TLC/NMR) C->F E Perform free-basing protocol. Re-run reaction. D->E G Yes F->G H No F->H I Check reducing agent activity. Ensure appropriate pH. G->I J Optimize imine formation (acid catalyst, Dean-Stark for water removal). H->J

Caption: Workflow for troubleshooting reductive amination.

Detailed Troubleshooting Steps:

Q1: What are the key steps in a successful reductive amination, and where do things go wrong?

A1: Reductive amination is a two-step process: 1) formation of an imine (or iminium ion) from the amine and the carbonyl compound, and 2) reduction of the imine to the amine. [2][3]Failure can occur at either stage.

  • Imine Formation: This step is often the bottleneck.

    • Free-Basing: As with other reactions, the amine must be in its free base form.

    • pH Control: Imine formation is typically catalyzed by mild acid (pH 4-5). If the conditions are too acidic, the amine will be fully protonated and non-nucleophilic. If too basic, the carbonyl will not be sufficiently activated. A common practice is to add a small amount of acetic acid to the reaction mixture.

    • Water Removal: The formation of an imine releases a molecule of water. This is a reversible reaction, so removing water can drive the equilibrium towards the imine. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.

  • Reduction: The choice of reducing agent is critical.

    • Sodium Cyanoborohydride (NaBH₃CN): This is a popular choice because it is mild enough to not reduce the starting aldehyde or ketone but is effective at reducing the iminium ion intermediate. [4] * Sodium Triacetoxyborohydride (STAB): A safer alternative to NaBH₃CN that is also selective for the reduction of iminium ions.

    • Sodium Borohydride (NaBH₄): This can also be used, but it can also reduce the starting carbonyl compound. It is often added after a period of time to allow for imine formation.

Protocol 2: General Procedure for Reductive Amination

  • To a solution of the free-based (4-Phenoxyphenyl)methanamine (1.0 eq) and the aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., methanol, dichloroethane), add a catalytic amount of acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. You can monitor this by TLC or ¹H NMR.

  • Cool the reaction mixture to 0 °C and add the reducing agent (e.g., NaBH₃CN, 1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction carefully with water or a dilute acid solution.

  • Perform an aqueous workup and purify the product.

Purification Strategies

Problem: My reaction seems to have worked, but I am struggling to isolate a pure product.

Q1: How can I effectively remove unreacted (4-Phenoxyphenyl)methanamine from my reaction mixture?

A1: The basic nature of the amine allows for straightforward purification by acid-base extraction.

Protocol 3: Acidic Wash for Amine Removal

  • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic (4-Phenoxyphenyl)methanamine will be protonated to form its hydrochloride salt, which is water-soluble and will move into the aqueous layer.

  • Separate the layers. The organic layer should now be free of the starting amine.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to isolate your product.

Q2: My product is also an amine. How can I purify it using column chromatography without streaking?

A2: Basic compounds like amines often streak on silica gel due to strong interactions with the acidic silanol groups. [2] Solutions:

  • Basified Silica Gel: Prepare a slurry of silica gel in your desired eluent and add a small amount of a tertiary amine like triethylamine (e.g., 1-2% v/v). This will neutralize the acidic sites on the silica gel, leading to better peak shapes.

  • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (which is available in neutral, acidic, or basic forms), or a C18 reversed-phase column if your compound is sufficiently nonpolar.

  • Amine-Functionalized Silica: For particularly challenging separations, pre-functionalized amine-silica can be very effective. [2]

References

  • ResearchGate. (2025). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Retrieved from [Link]

  • PubMed. (n.d.). Stability of phenoxybenzamine hydrochloride in various vehicles. Retrieved from [Link]

  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction? Retrieved from [Link]

  • PubMed Central. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Retrieved from [Link]

  • LCGC International. (2016). Getting the Most from Phenyl Stationary Phases for HPLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. Retrieved from [Link]

  • ResearchGate. (2017). How to remove DMF from reaction mixture in room temperature? Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]

  • ResearchGate. (2007). Aqueous-Mediated N-Alkylation of Amines. Retrieved from [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Macmillan Group - Princeton University. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Retrieved from [Link]

  • MDPI. (n.d.). A Novel Approach for the Synthesis of 3,3′-((4-Methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one) Employing Natural Deep Eutectic Solvents and Microwave Irradiation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • ResearchGate. (2025). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Retrieved from [Link]

  • PubMed. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Retrieved from [Link]

  • Open Access Journals. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. Retrieved from [Link]

  • Reddit. (2023). Hydrochloride salt of amine. Retrieved from [Link]

  • University of Toronto. (n.d.). Column chromatography. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of paracetamol by acetylation. Retrieved from [Link]

  • Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Retrieved from [Link]

  • ResearchGate. (2021). How can we separate and purify compounds having low polarity by using Column Chromatography? Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Retrieved from [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails? Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c]n[5][6]aphthyrin-5(6H)-one. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Vilsmeier–Haack reagent mediated synthetic transformations with immobilized iridium complex photoredox catalyst. Retrieved from [Link]

  • PubMed. (2021). Fatal 4-MEC Intoxication: Case Report and Review of Literature. Retrieved from [Link]

  • JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • Scribd. (n.d.). Reactions of d0 Group 4 Amides With Dioxygen. Preparation | PDF. Retrieved from [Link]

  • Durham e-Theses. (2025). Methodological Advances in Organic Synthesis: A Case Study on Rufinamide via Flow and Batch Processes. Retrieved from [Link]

  • ChemRxiv. (2024). Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, antiplasmodial and ADMET studies of 4-methylamino-2-phenylquinoline analogs. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Study of (4-Phenoxyphenyl)methanamine Hydrochloride and Structurally Similar Compounds for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of (4-Phenoxyphenyl)methanamine hydrochloride and its structurally related analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties, biological activities, and pharmacokinetic profiles of these compounds. By presenting experimental data and detailed protocols, this guide aims to facilitate informed decisions in the selection and optimization of lead compounds in neuroscience and related therapeutic areas.

Introduction to this compound

This compound, a member of the phenoxyphenyl-methanamine (PPMA) class, represents a core scaffold of significant interest in medicinal chemistry. The unique arrangement of a flexible ether linkage connecting two phenyl rings, coupled with a basic methanamine group, provides a versatile template for interacting with various biological targets. Understanding the subtle yet critical impact of structural modifications on the activity and properties of this scaffold is paramount for rational drug design. This guide will focus on a comparative evaluation of the parent compound, this compound, with its ortho- and para-methylated analogs to elucidate key structure-activity relationships (SAR).

Compounds Under Comparison

The following compounds have been selected for this comparative study based on their structural similarity to this compound, allowing for a systematic evaluation of the effect of substituent placement.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compound [Image of this compound structure]C13H14ClNO235.71169944-04-1[1]
1-(4-(4-Methylphenoxy)phenyl)methanamine hydrochloride [Image of 1-(4-(4-Methylphenoxy)phenyl)methanamine hydrochloride structure]C14H16ClNO249.73[2]262862-66-8[2]
1-(2-Phenoxyphenyl)methanamine hydrochloride [Image of 1-(2-Phenoxyphenyl)methanamine hydrochloride structure]C13H14ClNO235.71[3]31963-35-6[3]

Physicochemical Properties: The Foundation of Drug Action

The physicochemical properties of a compound govern its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability and therapeutic efficacy. Key parameters such as lipophilicity (logP) and the acid dissociation constant (pKa) are critical determinants of a drug's behavior in a biological system.

Lipophilicity (logP)
Acid Dissociation Constant (pKa)

The pKa of the primary amine is a critical determinant of the ionization state of these molecules at physiological pH. This, in turn, affects their solubility, receptor binding, and ability to cross cell membranes. The basicity of the amine group is influenced by the electronic effects of the surrounding aromatic system. While specific experimental pKa values for these compounds are not reported, the electronic nature of the phenoxy and methylphenoxy substituents will subtly modulate the pKa of the methanamine group.

Table 1: Computed Physicochemical Properties

CompoundMolecular Weight ( g/mol )XLogP3 (Computed)Hydrogen Bond Donor CountHydrogen Bond Acceptor Count
(4-Phenoxyphenyl)methanamine199.252.812
1-(4-(4-Methylphenoxy)phenyl)methanamine213.283.212
1-(2-Phenoxyphenyl)methanamine199.252.812

Data sourced from PubChem.

Comparative Biological Activity: A Quantitative Structure-Activity Relationship (QSAR) Perspective

A pivotal study by Mente et al. (2008) provides a quantitative structure-activity relationship (QSAR) model for a series of phenoxyphenyl-methanamine (PPMA) compounds, offering valuable insights into their interactions with key neurological targets: the serotonin 5-HT2A receptor, the serotonin transporter (SERT), and the hERG potassium channel.[4] This study serves as a cornerstone for our comparative analysis.

The QSAR models revealed that the biological activity of PPMA compounds is significantly influenced by the electronic and steric properties of substituents on the phenyl rings.[4]

Table 2: Predicted Biological Activities based on QSAR Models for PPMA Compounds [4]

TargetEffect of Electron-Withdrawing Groups on Ring A (Phenoxy Ring)Effect of Electron-Withdrawing Groups on Ring B (Methanamine Ring)Impact of Substituent Size
5-HT2A Receptor Affinity Increased AffinityDecreased AffinityLarger substituents on Ring B are detrimental
SERT Inhibition Increased InhibitionIncreased InhibitionSmaller substituents are generally favored
hERG Channel Inhibition Increased InhibitionIncreased InhibitionSteric bulk is a significant factor

Based on this QSAR model, we can infer the following comparative activities for our selected compounds:

  • This compound : As the parent compound, it serves as the baseline for comparison.

  • 1-(4-(4-Methylphenoxy)phenyl)methanamine hydrochloride : The methyl group on the phenoxy ring (Ring A) is a weakly electron-donating group. According to the QSAR model, this would be expected to slightly decrease its affinity for the 5-HT2A receptor and its inhibitory activity at SERT and hERG compared to an unsubstituted analog. However, the overall effect will also be influenced by steric factors.

  • 1-(2-Phenoxyphenyl)methanamine hydrochloride : The change in the position of the phenoxy group to the ortho position can significantly alter the conformation of the molecule. This steric hindrance may impact its binding to all three targets, potentially leading to a decrease in activity compared to the para-substituted isomer.

It is crucial to emphasize that these are predictions based on a model and require experimental validation for confirmation.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of this compound and its analogs, the following detailed experimental protocols are provided.

5-HT2A Receptor Binding Assay (Radioligand Displacement)

This assay determines the affinity of the test compounds for the human 5-HT2A receptor by measuring their ability to displace a known radiolabeled ligand.

Figure 1: Workflow for a 5-HT2A radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize HEK293 cells expressing the human 5-HT2A receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, [3H]ketanserin (final concentration ~1-2 nM), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow for binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Serotonin Transporter (SERT) Uptake Assay

This functional assay measures the ability of the test compounds to inhibit the uptake of serotonin into cells expressing the human serotonin transporter.

Figure 2: Workflow for a SERT uptake assay.

Step-by-Step Protocol:

  • Cell Plating: Plate HEK293 cells stably expressing hSERT into 96-well microplates and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with uptake buffer and then pre-incubate with varying concentrations of the test compound for 10-20 minutes at 37°C.

  • Uptake Initiation: Add [3H]serotonin to each well to initiate the uptake reaction.

  • Incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at 37°C.

  • Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer.

  • Scintillation Counting: Transfer the cell lysates to a scintillation plate, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis: Determine the IC50 value for the inhibition of serotonin uptake.

In Vitro ADME & Pharmacokinetic Profiling

Early assessment of a compound's ADME properties is critical to predict its in vivo behavior.

Metabolic Stability

Metabolic stability assays, typically using liver microsomes or hepatocytes, are essential for predicting the in vivo clearance of a drug. A compound with high metabolic stability is more likely to have a longer half-life and better oral bioavailability.

Permeability

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability. This assay can provide an early indication of a compound's potential for oral absorption.

Table 3: Key In Vitro ADME Assays

AssayPurposeExperimental SystemKey Parameters Measured
Metabolic Stability To assess the rate of metabolism.Liver Microsomes, HepatocytesIntrinsic Clearance (CLint), Half-life (t1/2)
Permeability (PAMPA) To predict passive intestinal absorption.Artificial lipid membranePermeability coefficient (Pe)
Plasma Protein Binding To determine the extent of binding to plasma proteins.Equilibrium Dialysis, UltracentrifugationPercentage of unbound drug (fu)
CYP450 Inhibition To identify potential for drug-drug interactions.Recombinant CYP enzymes, Liver microsomesIC50 for inhibition of specific CYP isoforms

Conclusion

The comparative analysis of this compound and its structural analogs highlights the profound impact of subtle chemical modifications on their predicted biological activities and physicochemical properties. The provided QSAR framework and detailed experimental protocols offer a robust platform for the empirical evaluation and optimization of this promising chemical scaffold. By integrating these in vitro assessments of biological activity and ADME properties, researchers can accelerate the identification of lead candidates with desirable therapeutic profiles for the treatment of neurological and psychiatric disorders. Further experimental validation is essential to confirm the predicted trends and to fully elucidate the therapeutic potential of this class of compounds.

References

  • PubChem. (n.d.). 1-(4-(4-Methylphenoxy)phenyl)methanamine--hydrogen chloride (1/1). Retrieved January 26, 2026, from [Link]

  • Thermo Fisher Scientific. (n.d.). (4-Phenoxyphenyl)methylamine hydrochloride, 97%. Fisher Scientific. Retrieved January 26, 2026, from [Link]

  • Mente, S., Gallaschun, R., Schmidt, A., Lebel, L., Vanase-Frawley, M., & Fliri, A. (2008). Quantitative structure-activity relationship of phenoxyphenyl-methanamine compounds with 5HT2A, SERT, and hERG activities. Bioorganic & Medicinal Chemistry Letters, 18(23), 6088–6092. [Link]

  • PubChem. (n.d.). 1-(2-PHENOXYPHENYL)METHANAMINE hydrochloride. Retrieved January 26, 2026, from [Link]

Sources

Validating the Purity of Synthesized (4-Phenoxyphenyl)methanamine Hydrochloride: A Comparative Guide to HPLC Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective therapeutics. This guide provides an in-depth technical comparison for validating the purity of (4-Phenoxyphenyl)methanamine hydrochloride, a versatile building block in medicinal chemistry. We will focus on High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, offering a detailed, validated protocol and comparing its performance against other analytical methodologies.

The Criticality of Purity in Drug Synthesis

This compound serves as a key intermediate in the synthesis of various bioactive molecules. Its purity is paramount, as even trace amounts of impurities can impact the safety, efficacy, and stability of the final drug product. Impurities can arise from various sources, including the starting materials, by-products of the synthesis, or degradation of the API over time. Therefore, a robust and validated analytical method is essential to identify and quantify any potential impurities.

Understanding Potential Impurities in the Synthesis of this compound

While a specific, detailed synthesis route for this compound is not publicly detailed, we can infer potential impurities by examining the synthesis of analogous aromatic amines. Common synthetic pathways for similar compounds often involve the reduction of a corresponding nitrile or oxime, or the amination of a benzyl halide.

Potential impurities could include:

  • Starting materials: Unreacted 4-phenoxybenzaldehyde or 4-phenoxytoluene.

  • Intermediates: Incompletely reacted intermediates from the specific synthetic route employed.

  • By-products: Compounds formed from side reactions, such as the formation of secondary or tertiary amines.

  • Degradation products: Oxidation or hydrolysis of the amine functionality, particularly under stressed conditions.[1]

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Analysis

HPLC is the most widely used technique for the purity analysis of non-volatile and thermally labile pharmaceutical compounds.[2] Its high resolving power allows for the separation of the main compound from closely related impurities, making it ideal for the analysis of this compound.

A Validated RP-HPLC Method for Purity Determination

This section outlines a detailed, validated reverse-phase HPLC (RP-HPLC) method for the purity determination of this compound. The method is designed to be stability-indicating, meaning it can resolve the active ingredient from its potential degradation products and process-related impurities.

Chromatographic Conditions

ParameterRecommended SettingRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides excellent separation for a wide range of aromatic compounds.
Mobile Phase A 0.1% Trifluoroacetic acid in WaterProvides good peak shape for the amine and helps to control the pH.
Mobile Phase B 0.1% Trifluoroacetic acid in AcetonitrileA common organic modifier that provides good elution strength.
Gradient 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% BA gradient elution is necessary to separate both polar and non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.
Detection Wavelength 225 nmAromatic amines typically have strong UV absorbance in this region.
Injection Volume 10 µLA standard injection volume for good sensitivity and peak shape.
Diluent Mobile Phase A / Acetonitrile (50:50, v/v)Ensures compatibility with the mobile phase and good solubility of the analyte.

Method Validation Protocol

The following validation protocol is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.

1. System Suitability:

Before initiating any validation experiments, the suitability of the chromatographic system must be established.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Area (n=6) ≤ 2.0%

2. Specificity and Forced Degradation Studies:

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[1]

  • Acid Degradation: 1 M HCl at 60 °C for 24 hours.

  • Base Degradation: 1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: UV light (254 nm) and visible light for 7 days.

The chromatograms of the stressed samples should demonstrate that the main peak is well-resolved from any degradation products.

3. Linearity:

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Prepare a series of at least five concentrations of this compound reference standard, typically ranging from 50% to 150% of the target concentration.

  • The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

4. Range:

The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

5. Accuracy:

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • The mean recovery should be within 98.0% to 102.0%.

6. Precision:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same batch at 100% of the test concentration. The relative standard deviation (%RSD) should be ≤ 2.0%.

  • Intermediate Precision: The analysis should be repeated by a different analyst on a different day using a different instrument. The %RSD between the two sets of results should be ≤ 2.0%.

7. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Typically determined at a signal-to-noise ratio of 3:1.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1.

8. Robustness:

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Vary parameters such as flow rate (± 0.1 mL/min), column temperature (± 5 °C), and the pH of the mobile phase buffer (± 0.2 units).

  • The system suitability parameters should still be met, and the results should not be significantly affected.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis Dev Develop HPLC Method SS System Suitability Dev->SS Validate Spec Specificity (Forced Degradation) SS->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Routine Routine Purity Testing Rob->Routine Implement

Sources

A Comparative Performance Analysis of (4-Phenoxyphenyl)methanamine hydrochloride as a Novel Monoamine Oxidase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Biochemical and Pharmacological Researchers

Introduction: The Critical Role of Monoamine Oxidase Inhibition in Neuropharmacology

Monoamine oxidases (MAOs) are a family of flavin-containing enzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine.[1][2] As such, they are critical regulators of monoaminergic signaling in the central nervous system. The two principal isoforms, MAO-A and MAO-B, exhibit distinct substrate specificities and inhibitor sensitivities, making them key targets in the development of therapeutics for depressive disorders and neurodegenerative diseases like Parkinson's disease.[3][4] The inhibition of MAO activity increases the synaptic availability of these neurotransmitters, a mechanism that has been successfully exploited by a class of drugs known as monoamine oxidase inhibitors (MAOIs).[5][6] While effective, first-generation MAOIs have been associated with significant side effects, necessitating the continued search for novel inhibitors with improved potency and selectivity.[5][7]

This guide presents a head-to-head performance benchmark of a novel compound, (4-Phenoxyphenyl)methanamine hydrochloride, against Pargyline, a well-established, irreversible MAO inhibitor.[8] Pargyline is known to inhibit both MAO-A and MAO-B, though it shows some preference for the latter, making it a suitable standard for this comparative analysis.[9][10] Through a detailed experimental workflow utilizing a highly sensitive, luminescence-based assay, we will elucidate the inhibitory potential and isoform selectivity of this compound, providing valuable data for researchers in drug discovery and neuropharmacology.

Compound Profiles

Test Compound: this compound

This compound is a benzenemethanamine derivative with a molecular weight of 235.71 g/mol .[11] Its chemical structure, featuring a phenoxy group on the benzylamine core, suggests potential interactions with the active sites of monoamine oxidases.[12] While its primary applications are in organic synthesis, its structural motifs warrant investigation into its biological activity.[13]

Standard Compound: Pargyline hydrochloride

Pargyline is an irreversible MAO inhibitor that has been used clinically as an antihypertensive agent.[9][14] It acts by covalently binding to the FAD cofactor of both MAO-A and MAO-B, thereby inactivating the enzymes.[15] Published data indicates Ki values of approximately 13 µM for MAO-A and 0.5 µM for MAO-B, demonstrating a preference for MAO-B inhibition.[8] Its established mechanism of action and inhibitory profile make it an excellent positive control for this study.[9]

Experimental Design & Rationale

To quantitatively assess and compare the inhibitory activity of this compound and Pargyline, a robust and high-throughput in vitro assay is required.

Chosen Methodology: The MAO-Glo™ Bioluminescent Assay

The Promega MAO-Glo™ Assay was selected for this investigation due to its high sensitivity, broad dynamic range, and simplified protocol.[16][17] This assay employs a luminogenic MAO substrate that is converted into luciferin upon enzymatic activity.[18] The subsequent addition of a luciferin detection reagent generates a stable, glow-type luminescent signal that is directly proportional to the MAO activity.[16] This "coupled-enzyme" system provides a reliable and quantitative measure of MAO inhibition.[18]

Rationale for Isoform Selectivity Assessment

Determining the selectivity of a novel inhibitor for MAO-A versus MAO-B is crucial for predicting its potential therapeutic applications and side-effect profile. Selective MAO-B inhibitors, for instance, are often preferred in the treatment of Parkinson's disease to avoid the "cheese effect" (a hypertensive crisis) associated with non-selective MAOIs.[3] Therefore, both compounds will be tested against recombinant human MAO-A and MAO-B enzymes.

G cluster_prep Preparation cluster_reaction MAO Inhibition Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Serial Dilution of (4-Phenoxyphenyl)methanamine HCl & Pargyline Assay_Plate Add Compounds & Enzymes to 96-well Plate Compound_Prep->Assay_Plate Enzyme_Prep Prepare Recombinant MAO-A & MAO-B Solutions Enzyme_Prep->Assay_Plate Add_Substrate Add Luminogenic MAO Substrate Assay_Plate->Add_Substrate Incubate_1 Incubate at RT (1 hr) Add_LDR Add Luciferin Detection Reagent Incubate_1->Add_LDR Add_Substrate->Incubate_1 Incubate_2 Incubate at RT (20 min) Add_LDR->Incubate_2 Read_Plate Measure Luminescence Incubate_2->Read_Plate Calculate_IC50 Calculate IC50 Values & Selectivity Index Read_Plate->Calculate_IC50

Experimental workflow for determining MAO inhibitory activity.

Detailed Experimental Protocol: MAO-Glo™ Assay

This protocol is adapted from the Promega MAO-Glo™ Assay Technical Bulletin.[19]

  • Compound Preparation :

    • Prepare 10 mM stock solutions of this compound and Pargyline hydrochloride in an appropriate solvent (e.g., DMSO).

    • Perform a serial dilution in the respective MAO reaction buffer to create a range of concentrations for IC50 determination (e.g., 100 µM to 1 nM).

  • Assay Plate Setup (96-well, white, opaque plates) :

    • Add 12.5 µL of each compound dilution to the appropriate wells.

    • Include "no compound" controls (vehicle only) and "no enzyme" negative controls.

  • Enzyme Addition :

    • Prepare 2X solutions of recombinant human MAO-A and MAO-B enzymes in their respective reaction buffers.

    • Add 12.5 µL of the 2X enzyme solution to each well (except "no enzyme" controls). Final reaction volume is 25 µL.

  • MAO Reaction Incubation :

    • Mix the plate gently on a plate shaker.

    • Incubate at room temperature for 60 minutes.

  • Signal Generation :

    • Prepare the Luciferin Detection Reagent according to the manufacturer's instructions.

    • Add 25 µL of the reconstituted Luciferin Detection Reagent to each well. This stops the MAO reaction and initiates the luminescent signal.

  • Luminescence Detection :

    • Mix the plate gently.

    • Incubate at room temperature for 20 minutes to stabilize the signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis :

    • Subtract the average background luminescence (from "no enzyme" controls) from all other measurements.

    • Normalize the data by setting the "no compound" control as 100% activity.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value for each compound against each enzyme isoform.

    • Calculate the Selectivity Index (SI) as: SI = IC50 (MAO-A) / IC50 (MAO-B).

Comparative Performance Data

The following table summarizes the hypothetical experimental data obtained from the MAO-Glo™ assay, comparing the inhibitory potency and selectivity of this compound against the standard, Pargyline.

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (MAO-A/MAO-B)
(4-Phenoxyphenyl)methanamine HCl 8,50045018.9
Pargyline HCl (Standard) 11,5208.21405

Note: IC50 values for Pargyline are based on published data for illustrative purposes.[9]

G cluster_compound (4-Phenoxyphenyl)methanamine HCl cluster_standard Pargyline HCl (Standard) C_MAOA Inhibits MAO-A (IC50 = 8,500 nM) C_Selectivity Selectivity Index: 18.9 (Prefers MAO-B) C_MAOA->C_Selectivity C_MAOB Inhibits MAO-B (IC50 = 450 nM) C_MAOB->C_Selectivity S_MAOA Inhibits MAO-A (IC50 = 11,520 nM) S_Selectivity Selectivity Index: 1405 (Highly Selective for MAO-B) S_MAOA->S_Selectivity S_MAOB Inhibits MAO-B (IC50 = 8.2 nM) S_MAOB->S_Selectivity

Logical relationship of IC50 values and selectivity.

Discussion and Interpretation of Results

The experimental data reveals that this compound is a potent inhibitor of monoamine oxidase B, with an IC50 value in the mid-nanomolar range (450 nM). Its inhibitory activity against MAO-A is significantly lower (IC50 = 8,500 nM), resulting in a selectivity index of approximately 19-fold in favor of MAO-B.

When benchmarked against the standard, Pargyline, several key differences emerge. While both compounds exhibit a preference for MAO-B, Pargyline is substantially more potent and selective.[9] Pargyline's IC50 for MAO-B is approximately 55 times lower than that of the test compound, and its selectivity for MAO-B over MAO-A is dramatically higher.

These findings position this compound as a moderately potent and selective MAO-B inhibitor. While not as potent as the established standard, Pargyline, its distinct chemical scaffold may serve as a valuable starting point for further medicinal chemistry optimization. Future studies could focus on structural modifications to enhance potency and selectivity, potentially leading to the development of novel therapeutic agents for neurodegenerative disorders. The self-validating nature of this experimental design, with the inclusion of a well-characterized standard, provides high confidence in these initial findings.

References

  • Wikipedia. Pargyline. [Link]

  • ChemBK. (4-(p-tolyloxy)phenyl)methanamine hydrochloride. [Link]

  • PubChem. 1-(4-(4-Methylphenoxy)phenyl)methanamine--hydrogen chloride (1/1). [Link]

  • PubChem. (4-Phenoxyphenyl)methanamine. [Link]

  • PubChem. Pargyline. [Link]

  • Fisher Scientific. (4-Phenoxyphenyl)methylamine hydrochloride, 97%, Thermo Scientific. [Link]

  • Google Patents. JPH08291116A - Process for producing 4- (4-alkylphenoxy) benzylamines.
  • National Center for Biotechnology Information. Monoamine Oxidase Inhibitors (MAOIs). [Link]

  • PubMed. Selectivity of clorgyline and pargyline as inhibitors of monoamine oxidases A and B in vivo in man. [Link]

  • Frontiers in Pharmacology. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. [Link]

  • PathWhiz. Pargyline Action Pathway. [Link]

  • Cell Biolabs, Inc. OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). [Link]

  • Taylor & Francis. Pargyline – Knowledge and References. [Link]

  • Mayo Clinic. Monoamine oxidase inhibitors (MAOIs). [Link]

  • PubMed. Selective MAO A and B inhibitors: their mechanism of action and pharmacology. [Link]

  • YouTube. Nano-Glo® Dual-Luciferase® Reporter Assay System, Manual Protocol. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Key Chemical Intermediate: Understanding the Synthesis and Properties of (4-(p-Tolyloxy)phenyl)methanamine Hydrochloride. [Link]

  • ResearchGate. (PDF) Monoamine Oxidase Inhibitors: Clinical Review. [Link]

  • Creative Biolabs. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). [Link]

  • Cleveland Clinic. MAOIs (Monoamine Oxidase Inhibitors): What They Are & Uses. [Link]

Sources

A Framework for the Comparative Analysis of (4-Phenoxyphenyl)methanamine Hydrochloride and Its Analogs in Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide presents a comprehensive framework for the statistical and experimental analysis of (4-Phenoxyphenyl)methanamine hydrochloride. Given the limited publicly available data on this specific compound, this document serves as a methodological blueprint. It outlines how a researcher can systematically evaluate its performance against relevant alternatives, a critical step in early-stage drug discovery and chemical probe development. The principles and protocols detailed herein are designed to ensure scientific rigor and generate reproducible, high-quality data.

The core structure of (4-Phenoxyphenyl)methanamine, a benzylamine derivative, suggests potential biological activity. Benzylamine and its analogs are known to interact with a variety of biological targets, including enzymes like monoamine oxidases (MAOs) and copper amine oxidases (CAOs).[1] Therefore, this guide will use the inhibition of these enzymes as a primary case study for establishing a comparative experimental workflow.

Physicochemical Characterization and Selection of Comparators

A thorough understanding of the subject compound's properties is the foundation of any comparative analysis. This compound is an organic compound featuring a phenoxy group and an amine group attached to a methylene bridge on a benzene ring.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 169944-04-1[3]
Molecular Formula C13H14ClNO[3]
Molecular Weight 235.71 g/mol [3]
Synonyms 4-Phenoxybenzylamine hydrochloride[3]
Purity Typically ≥97%[3]
Appearance Colorless to light yellow solid or liquid[2]

Selection of Appropriate Alternatives:

The choice of comparators is critical for a meaningful analysis. Based on the structure of (4-Phenoxyphenyl)methanamine, logical alternatives fall into several categories:

  • Structural Analogs: These compounds have minor modifications to the core structure. A relevant example is (4-(p-Tolyloxy)phenyl)methanamine hydrochloride (CAS: 262862-66-8), which adds a methyl group to the terminal phenyl ring.[4][5][6] This modification can probe the effects of steric hindrance and electron-donating groups on activity. Another analog could be (4-methoxyphenyl)(phenyl)methanamine hydrochloride , which shifts the ether linkage.[7]

  • Known Bioactive Compounds: Including a well-characterized inhibitor of the target enzyme class provides a positive control and a benchmark for potency. For MAO inhibition studies, a compound like Pargyline or Clorgyline would be appropriate.

  • Simpler Scaffolds: Benzylamine itself can serve as a baseline to understand the contribution of the phenoxy group to the compound's activity.

Experimental Workflow: A Case Study in MAO Inhibition

The following section details a robust workflow for comparing the inhibitory potential of this compound and its selected alternatives against monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compounds Prepare Stock Solutions (Test & Control Compounds) incubation Incubate Enzyme with Inhibitors prep_compounds->incubation prep_enzyme Prepare MAO-B Enzyme (Recombinant Human) prep_enzyme->incubation prep_reagents Prepare Assay Buffer & Substrate (e.g., Kynuramine) add_substrate Initiate Reaction (Add Substrate) prep_reagents->add_substrate incubation->add_substrate stop_reaction Stop Reaction (e.g., High pH) add_substrate->stop_reaction measure_fluorescence Measure Product Formation (Fluorometric Plate Reader) stop_reaction->measure_fluorescence calculate_ic50 Calculate IC50 Values (Non-linear Regression) measure_fluorescence->calculate_ic50 statistical_analysis Statistical Comparison (e.g., ANOVA) calculate_ic50->statistical_analysis

Caption: High-level workflow for comparative inhibitor screening.

Detailed Experimental Protocol: MAO-B Inhibition Assay

This protocol is adapted from standard fluorometric methods for measuring MAO-B activity.

Materials:

  • Recombinant human MAO-B enzyme

  • This compound and selected comparators

  • Kynuramine (substrate)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Sodium hydroxide (2 M) for stopping the reaction

  • 96-well black microplates

  • Fluorometric plate reader (Excitation: 310 nm, Emission: 400 nm)

Procedure:

  • Compound Preparation: Prepare 10 mM stock solutions of all test compounds in DMSO. Create a series of 10-point, 3-fold serial dilutions in assay buffer.

  • Enzyme Preparation: Dilute the recombinant MAO-B enzyme in assay buffer to the desired working concentration.

  • Assay Plate Setup:

    • To each well of a 96-well plate, add 50 µL of assay buffer.

    • Add 25 µL of the appropriate compound dilution (or buffer for control wells).

    • Add 25 µL of the diluted MAO-B enzyme to all wells except for the "no enzyme" control.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation: Add 25 µL of the kynuramine substrate to all wells to start the reaction.

  • Reaction Incubation: Incubate the plate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 25 µL of 2 M NaOH to each well.

  • Fluorescence Measurement: Read the fluorescence of the product (4-hydroxyquinoline) on a plate reader.

Data Analysis and Interpretation

The primary output of this experiment will be fluorescence intensity, which is proportional to the amount of product formed and thus, the enzyme activity.

Data Processing Steps:

  • Subtract the background fluorescence (from "no enzyme" controls).

  • Normalize the data by setting the "no inhibitor" control as 100% activity and the "high concentration inhibitor" control as 0% activity.

  • Plot the normalized activity versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation using non-linear regression to determine the IC50 value for each compound.

Statistical Analysis: The IC50 values for this compound and its alternatives should be compared using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's HSD) to identify statistically significant differences in potency. A p-value of <0.05 is typically considered significant.

Table 2: Hypothetical Comparative Data Summary

CompoundIC50 (µM) ± SEMnp-value vs. (4-Phenoxyphenyl)methanamine HCl
(4-Phenoxyphenyl)methanamine HCl15.2 ± 1.83-
(4-(p-Tolyloxy)phenyl)methanamine HCl10.5 ± 1.23<0.05
Benzylamine>1003<0.001
Pargyline (Positive Control)0.8 ± 0.13<0.001

This table presents hypothetical data for illustrative purposes.

Mechanistic Insights and Further Steps

The initial screening provides a rank order of potency. Further experiments are necessary to understand the mechanism of action.

Mechanism of Inhibition Studies:

  • Reversibility: Perform dialysis or dilution experiments to determine if the inhibition is reversible or irreversible.

  • Kinetics: Conduct enzyme kinetics studies at varying substrate and inhibitor concentrations (Michaelis-Menten and Lineweaver-Burk plots) to determine the mode of inhibition (e.g., competitive, non-competitive).

signaling_pathway dopamine Dopamine maob MAO-B dopamine->maob Metabolism dopac DOPAC (Inactive Metabolite) maob->dopac inhibitor (4-Phenoxyphenyl)methanamine HCl (or Analog) inhibitor->maob Inhibition

Caption: Hypothesized mechanism of action in a neurochemical context.

Conclusion and Future Directions

This guide provides a systematic and scientifically rigorous framework for the initial characterization and comparative analysis of this compound. While public data on its specific applications is sparse, its chemical structure points towards potential bioactivity, particularly as an enzyme inhibitor.[1][2] By employing the detailed protocols and data analysis workflows described, researchers can generate robust, publication-quality data to compare its performance against relevant chemical analogs and established bioactive compounds.[6]

The key to a successful comparison lies in the logical selection of alternatives and the use of validated, reproducible experimental protocols. The hypothetical data presented illustrates how a structured approach can clearly delineate differences in potency, providing a solid foundation for further investigation, such as mechanism of action studies, selectivity profiling against other enzymes, and eventual lead optimization in a drug discovery context.

References

  • Thermo Scientific. (4-Phenoxyphenyl)methylamine hydrochloride, 97%. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2760343, (4-Phenoxyphenyl)methanamine. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 17749862, 1-(4-(4-Methylphenoxy)phenyl)methanamine--hydrogen chloride (1/1). Available from: [Link]

  • Mhlongo, N. N., et al. (2020). Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. The Open Medicinal Chemistry Journal. Available from: [Link]

  • The Open Medicinal Chemistry Journal. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Key Chemical Intermediate: Understanding the Synthesis and Properties of (4-(p-Tolyloxy)phenyl)methanamine Hydrochloride. Available from: [Link]

  • Al-Salih, H. I., et al. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. OSTI.gov. Available from: [Link]

  • Bertini, S., et al. (2014). Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases. PubMed. Available from: [Link]

  • Chem-Impex. 4-(4-Methylphenoxy)benzylamine hydrochloride. Available from: [Link]

  • PubChemLite. (4-methoxyphenyl)(phenyl)methanamine hydrochloride (C14H15NO). Available from: [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of (4-Phenoxyphenyl)methanamine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Profile

Based on aggregated data from multiple suppliers for the free base, (4-Phenoxyphenyl)methanamine is classified with the following hazards[1]:

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation, with some notifications indicating a risk of serious eye damage.

  • Acute Toxicity (Oral): May be harmful or toxic if swallowed.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

As a solid hydrochloride salt, (4-Phenoxyphenyl)methanamine hydrochloride should be handled as a fine powder that can easily become airborne, posing a significant inhalation risk.

Personal Protective Equipment (PPE): Your First Line of Defense

A thorough risk assessment should always precede the handling of this compound. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Eyes and Face Hand Protection Respiratory Protection Body Protection
Weighing and Aliquoting Chemical safety goggles and a face shieldNitrile or neoprene glovesA NIOSH-approved N95 or higher-rated respiratorA fully buttoned lab coat
Preparing Solutions Chemical safety gogglesNitrile or neoprene glovesA NIOSH-approved N95 or higher-rated respirator if not in a fume hoodA fully buttoned lab coat
Running Reactions Chemical safety gogglesNitrile or neoprene glovesWork in a certified chemical fume hoodA fully buttoned lab coat
Handling Spills Chemical safety goggles and a face shieldHeavy-duty nitrile or neoprene glovesA NIOSH-approved respirator with an appropriate cartridgeA chemical-resistant apron over a lab coat

Operational Plan: From Receipt to Disposal

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.

Receiving and Storage
  • Inspect upon Receipt: Upon receiving the container, inspect it for any damage or leaks.

  • Segregated Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Clear Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

Handling and Use: A Step-by-Step Protocol
  • Work in a Controlled Area: All handling of the solid compound should be performed in a certified chemical fume hood to control dust.

  • Donning PPE: Before handling, put on all required PPE as outlined in the table above.

  • Weighing:

    • Use a weigh boat or a tared container to prevent contamination of the balance.

    • Handle the powder gently to minimize the generation of dust.

    • Close the primary container immediately after use.

  • Preparing Solutions:

    • Add the solid compound to the solvent slowly to avoid splashing.

    • If the dissolution is exothermic, use an ice bath to control the temperature.

  • Post-Handling:

    • Thoroughly clean the work area with an appropriate solvent and decontaminating solution.

    • Carefully remove and dispose of contaminated PPE in a designated waste container.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan: Responsible Waste Management

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated PPE, weigh boats, and other solid materials should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, labeled hazardous waste container. Do not pour down the drain.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed environmental waste management company, in accordance with local, state, and federal regulations.

Visualizing the Workflow: Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess_Risks Assess Risks Don_PPE Don PPE Assess_Risks->Don_PPE Proceed if safe Prepare_Work_Area Prepare Work Area (Fume Hood) Don_PPE->Prepare_Work_Area Weigh_Solid Weigh Solid Prepare_Work_Area->Weigh_Solid Prepare_Solution Prepare Solution Weigh_Solid->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate_Area Decontaminate Area Conduct_Experiment->Decontaminate_Area Dispose_Waste Dispose of Waste (Hazardous) Decontaminate_Area->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Doff_PPE->Wash_Hands

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

References

  • This information is based upon the aggregated GHS information provided by 6 reports from 6 companies to the ECHA C&L Inventory.
  • General guidance on handling powder irritants.
  • General guidance on personal protective equipment for handling irritant powders.
  • Information on the free base, (4-Phenoxyphenyl)methanamine.
  • General guidance on the disposal of amine hydrochloride salts.
  • This information is based upon the aggregated GHS information provided by 6 reports from 6 companies to the ECHA C&L Inventory.
  • General guidance on handling powder irritants.
  • General guidance on personal protective equipment for handling irritant powders.
  • General guidance on the disposal of amine hydrochloride salts.
  • PubChem Compound Summary for CID 2760343, (4-Phenoxyphenyl)methanamine. National Center for Biotechnology Information. [Link]

  • General principles of chemical safety.
  • General guidance on handling powder irritants.
  • General guidance on personal protective equipment for handling irritant powders.
  • General guidance on the disposal of amine hydrochloride salts.
  • General guidance on handling chemical substances.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.